5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-aminooxysulfonyl-2,4-dichlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO5S/c8-4-2-5(9)6(16(13,14)15-10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUYKLYJBKXDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)ON)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652245 | |
| Record name | 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37318-49-3 | |
| Record name | 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(Aminosulfonyl)-2,4-dichlorobenzoic Acid: Synthesis, Characterization, and Applications in Drug Development
Executive Summary
5-(Aminosulfonyl)-2,4-dichlorobenzoic acid (CAS No: 2736-23-4), commonly referred to in the pharmaceutical industry as Lasamide or 2,4-dichloro-5-sulfamoylbenzoic acid, is a highly functionalized halogenated aromatic carboxylic acid[1][2]. Structurally, it integrates a benzoic acid core with two electron-withdrawing chlorine atoms and a highly polar sulfonamide moiety[1]. This unique polyfunctional framework makes it an indispensable active pharmaceutical ingredient (API) intermediate, serving as the direct precursor for the synthesis of the World Health Organization (WHO) essential loop diuretic, furosemide[2][3]. Beyond classical diuretics, its amphoteric nature and structural geometry have positioned it as a critical scaffold in the development of novel carbonic anhydrase inhibitors (CAIs) and advanced coordination polymers[4].
Mechanistic Pathway & Reaction Dynamics
The synthesis of 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid is an elegant demonstration of regioselective electrophilic aromatic substitution followed by nucleophilic acyl substitution.
The starting material, 2,4-dichlorobenzoic acid, features a highly deactivated aromatic ring due to the inductive electron-withdrawing effects of the halogens and the resonance withdrawal of the carboxylic acid. However, the synergistic directing effects of these substituents—where the halogens act as ortho/para directors and the carboxylic acid acts as a meta director—exclusively funnel incoming electrophiles to the C-5 position[1].
The process is executed in two primary transformations:
-
Chlorosulfonation: Chlorosulfonic acid acts dually as the sulfonating agent and the halogenating agent, converting the arene to a sulfonyl chloride[3][5].
-
Amidation: The highly reactive sulfonyl chloride is trapped by aqueous ammonia to yield the stable sulfonamide[3].
Diagram 1: Retrosynthetic and forward mechanistic workflow for Lasamide synthesis.
Experimental Methodology: Self-Validating Protocols
As a Senior Application Scientist, it is critical to implement protocols that are not only reproducible but self-validating. The following methodologies incorporate in-process physical cues that confirm mechanistic success at each stage.
Step 1: Electrophilic Chlorosulfonation
Causality & Design: Because the 2,4-dichlorobenzoic acid ring is highly deactivated, harsh thermodynamic conditions are required to force the electrophilic attack. Sodium sulfate is often introduced as a catalyst to optimize the reaction kinetics[5]. Procedure:
-
In a dry, corrosion-resistant reactor, charge 2,4-dichlorobenzoic acid and a catalytic amount of sodium sulfate[1][5].
-
Under continuous agitation, slowly add an excess of chlorosulfonic acid (typically 4-5 equivalents).
-
Gradually ramp the internal temperature to 145°C and maintain reflux for 4 to 5 hours[5].
-
Cool the reaction mixture to room temperature.
-
Quenching: Carefully pour the mixture dropwise over crushed ice. Note: Strict thermal control during quenching prevents the hydrolysis of the newly formed sulfonyl chloride back into a sulfonic acid[3].
-
Self-Validation Check: The successful formation of 2,4-dichloro-5-carboxybenzenesulfonyl chloride is visually confirmed by the immediate precipitation of a dense white solid upon contact with the ice water, as the sulfonyl chloride is highly insoluble in cold aqueous media[3]. Filter and wash with cold water.
Step 2: Nucleophilic Amidation
Causality & Design: The conversion of the sulfonyl chloride to a sulfonamide utilizes aqueous ammonia. Because the basic aqueous environment competes by promoting the hydrolysis of the sulfonyl chloride, the reaction must be kept under strict kinetic control (low temperature) to favor amidation[3]. Procedure:
-
Prepare a concentrated aqueous ammonia solution (28-30%) and cool it to 0–5°C using an ice-salt bath[3].
-
Add the crude, wet 2,4-dichloro-5-carboxybenzenesulfonyl chloride portion-wise, ensuring the internal temperature never exceeds 5°C[3].
-
Stir the mixture for 2 hours.
-
Self-Validation Check 1: The progression of the amidation is validated by the complete dissolution of the white precipitate into the aqueous ammonia, forming a clear solution of the ammonium salt.
-
Carefully acidify the mixture with 6N hydrochloric acid until the pH drops below 2[6].
-
Self-Validation Check 2: Acidification must yield a sharp, sudden precipitation of the final product, confirming the protonation of the carboxylic acid[6].
-
Filter the crude 5-(aminosulfonyl)-2,4-dichlorobenzoic acid, wash with distilled water, and purify via recrystallization from ethanol to achieve high API-grade purity[5].
Physicochemical Characterization
Rigorous analytical characterization is required to ensure the absence of unreacted sulfonic acids or positional isomers. The amphoteric nature of the molecule allows it to act as both a weak acid and a weak base depending on the pH environment[1].
| Analytical Parameter | Value / Spectroscopic Marker |
| Chemical Name | 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid |
| CAS Number | 2736-23-4[2] |
| Molecular Formula | C7H5Cl2NO4S[2] |
| Molecular Weight | 270.09 g/mol [2] |
| Appearance | White to off-white crystalline solid[1] |
| Solubility | Soluble in DMF, Acetone, Ethanol; Insoluble in Water[1] |
| IR (KBr, cm⁻¹) | ~3350 (-NH str.), ~1700 (C=O str.), 1339 & 1152 (-SO2 str.), ~526 (C-Cl str.)[7] |
| ¹H NMR (DMSO-d6) | Two distinct singlets in the aromatic region corresponding to the isolated H-3 and H-6 protons; broad singlets for -NH2 and -COOH[7]. |
Downstream Applications in Drug Development
The polyfunctional nature of 5-(aminosulfonyl)-2,4-dichlorobenzoic acid makes it a versatile node in medicinal chemistry and materials science.
-
Furosemide Synthesis: The most dominant industrial application is its conversion into furosemide. The intermediate undergoes a nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position is highly activated by the electron-withdrawing ortho-carboxylic acid and para-sulfonamide groups. Heating the intermediate with furfurylamine at 120–140°C results in the displacement of the C2 chlorine, yielding the loop diuretic[3].
-
Carbonic Anhydrase Inhibitors (CAIs): The sulfonamide moiety is a classic zinc-binding pharmacophore essential for inhibiting carbonic anhydrase enzymes. Recent drug discovery efforts have derivatized the carboxylic acid group of Lasamide into oxime esters and Schiff bases. These derivatives exhibit highly selective inhibitory activity against transmembrane tumor-associated isoforms (hCA IX and XII), presenting a promising avenue for targeted anti-cancer and anti-glaucoma therapies[4].
-
Coordination Polymers: Beyond pharmacology, the molecule acts as a multidentate ligand (H3sba). It is utilized in hydrothermal synthesis to direct the assembly of transition metals (Co, Cd, Zn, Cu) into diverse 2D and 3D coordination polymers, which exhibit unique luminescent and magnetic properties.
Diagram 2: Downstream applications of Lasamide in pharmacology and materials science.
References
-
5-(Aminosulfonyl)-2,4-dichlorobenzoic acid 2736-23-4 wiki . Guidechem. 1
-
Application Note: A Detailed Protocol for the Synthesis of Furosemide from 2,4-Dichlorobenzoic Acid . Benchchem. 3
-
A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid . Eureka | Patsnap. 5
-
Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors . PMC (NIH). 4
-
Transition metal-directed assembly of diverse coordination polymers based on multifunctional ligand 2,4-dichloro-5-sulfamoylbenzoic acid . CrystEngComm (RSC Publishing).
-
5-(Aminosulfonyl)-2,4-dichlorobenzoic acid (CAS No: 2736-23-4) API Intermediate Manufacturers . apicule. 2
-
Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds . SciSpace.7
-
EP0068407A1 - Aminosulfonylbenzoic acid derivatives . Google Patents. 6
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. apicule.com [apicule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. EP0068407A1 - Aminosulfonylbenzoic acid derivatives - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
2,4-Dichloro-5-sulfamoylbenzoic Acid: A Technical Whitepaper on Chemical Properties, Synthesis, and Downstream Applications
Executive Summary
As a Senior Application Scientist, I approach the characterization and synthesis of 2,4-Dichloro-5-sulfamoylbenzoic acid (CAS: 2736-23-4) not merely as a routine chemical intermediate, but as a critical control node in the manufacturing of loop diuretics. Widely recognized as the primary precursor to Furosemide (Lasix), this halogenated aromatic carboxylic acid derivative demands rigorous kinetic and thermodynamic control during its synthesis. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic causality in synthetic workflows, and self-validating experimental protocols designed for research and drug development professionals.
Physicochemical Profiling & Structural Dynamics
The structural foundation of 2,4-dichloro-5-sulfamoylbenzoic acid consists of a benzene ring heavily substituted with electron-withdrawing groups (EWGs): two chlorine atoms, a carboxylic acid, and a sulfonamide group[1]. The synergistic inductive effects of these EWGs significantly increase the acidity of the carboxylic acid proton, resulting in a highly acidic predicted pKa of ~2.08[2].
Due to its highly polar yet rigid planar structure, the molecule engages in strong intermolecular hydrogen bonding. This renders it virtually insoluble in water at neutral pH, necessitating the use of polar aprotic solvents or heated alcohols for solubilization[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description | Analytical Relevance |
| Molecular Formula | C₇H₅Cl₂NO₄S | Confirmed via High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 270.09 g/mol | Target mass for LC-MS validation[1]. |
| Melting Point | 230–232 °C (Decomposes) | Sharp decomposition point serves as a rapid purity indicator[2]. |
| Acidity (pKa) | 2.08 ± 0.25 (Predicted) | Dictates pH-dependent solubility and extraction protocols[3]. |
| Aqueous Solubility | Insoluble | Enables precipitation-based purification upon acidification[3]. |
| Organic Solubility | Slightly soluble in DMSO, heated Methanol | Guides mobile phase selection for HPLC analysis[2]. |
Synthetic Methodology: The Dichlorobenzoic Acid Route
The industrial and laboratory-scale synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid relies on a two-step sequence: chlorosulfonation followed by ammonolysis[4]. Every step in this protocol is designed as a self-validating system , where the successful execution of the chemistry is visually and physically confirmed by phase changes.
Synthetic workflow of 2,4-dichloro-5-sulfamoylbenzoic acid from 2,4-dichlorobenzoic acid.
Step-by-Step Experimental Protocol
Step 1: Chlorosulfonation (Electrophilic Aromatic Substitution) Causality: acts as both the solvent and the electrophile source. The reaction must be initiated at 0–5°C to control the highly exothermic nature of the reaction and prevent degradation. The regioselectivity (substitution at the 5-position) is strictly dictated by the ortho/para-directing chlorine atoms and the meta-directing carboxylic acid.
-
Charge a dry, round-bottom flask with chlorosulfonic acid (excess, typically 5-10 equivalents) and cool to 0–5°C using an ice-salt bath.
-
Slowly add 2,4-dichlorobenzoic acid in portions, maintaining the internal temperature below 10°C.
-
Once addition is complete, gradually heat the mixture to 150°C for 2 hours to drive the substitution to completion.
-
Self-Validation (Quench): Cool the mixture and carefully pour it dropwise onto crushed ice. The sudden phase change quenches unreacted chlorosulfonic acid and immediately precipitates the 2,4-dichloro-5-chlorosulfonylbenzoic acid intermediate[5]. Filter immediately to prevent hydrolysis back to the sulfonic acid.
Step 2: Ammonolysis (Nucleophilic Acyl Substitution) Causality: The sulfonyl chloride intermediate is highly reactive. Ammonolysis must be performed at ≤10°C to ensure that the nucleophilic attack by ammonia outcompetes the hydrolysis reaction driven by water[4].
-
Prepare a vessel containing concentrated ammonia water (28%) and cool to 0°C.
-
Slowly add the wet filter cake of the sulfonyl chloride intermediate, ensuring the temperature strictly remains ≤10°C[4].
-
Stir the mixture for 1–2 hours. The intermediate will dissolve as it converts to the soluble ammonium salt of the sulfonamide.
-
Self-Validation (Isolation): Acidify the reaction mixture using 10% HCl until the pH reaches 3–4. The target 2,4-dichloro-5-sulfamoylbenzoic acid will selectively crystallize out of the aqueous matrix. Filter, wash with cold water until neutral, and dry under a vacuum.
Downstream Application: Nucleophilic Aromatic Substitution (SNAr) to Furosemide
The primary utility of 2,4-dichloro-5-sulfamoylbenzoic acid is its conversion to Furosemide via a Nucleophilic Aromatic Substitution (SNAr) reaction with furfurylamine[5].
Mechanistic Insight: The chlorine atom at the 2-position is highly activated toward nucleophilic attack. This activation is caused by the strong electron-withdrawing nature of the ortho-carboxylic acid and para-sulfonamide groups, which stabilize the intermediate Meisenheimer complex[6].
SNAr mechanism converting 2,4-dichloro-5-sulfamoylbenzoic acid to Furosemide.
Table 2: SNAr Reaction Parameters & Optimization
| Parameter | Optimal Range | Mechanistic Rationale |
| Temperature | 130–140 °C | Provides the activation energy required to overcome the aromaticity barrier[5]. |
| Solvent | DMSO or Ethylene Glycol | High boiling point polar aprotic/protic solvents stabilize the transition state[6]. |
| Base | NaHCO₃ or NEt₃ | Neutralizes the HCl byproduct, preventing the protonation of furfurylamine[7]. |
Furosemide Synthesis Protocol
-
In a reaction vessel equipped with a reflux condenser and nitrogen inlet, combine 2,4-dichloro-5-sulfamoylbenzoic acid, an acid-binding agent (e.g., sodium bicarbonate), and a high-boiling solvent (e.g., DMSO)[7].
-
Heat the mixture to 130°C under a nitrogen atmosphere.
-
Dropwise, add an excess of and maintain the temperature at 130–140°C for 4 to 6 hours[8].
-
Cool the reaction mixture to 30°C and adjust the pH to 3–4 using 10% HCl. The crude Furosemide will precipitate as a solid[7].
-
Refine the crude product by dissolving it in an ethanol-water mixture at pH > 7, treating with activated carbon at 70°C, performing a hot filtration, and reprecipitating with acid to yield high-purity API (≥99.0% by HPLC)[7].
Analytical Characterization & Validation Protocols
To guarantee the scientific integrity of the synthesized 2,4-dichloro-5-sulfamoylbenzoic acid, a robust analytical validation framework is required:
-
High-Performance Liquid Chromatography (HPLC): Utilize a reversed-phase C18 column with a gradient mobile phase of Acetonitrile and 0.1% Phosphoric acid in water. The compound will elute cleanly, allowing for the quantification of unreacted 2,4-dichlorobenzoic acid or over-sulfonated byproducts.
-
Melting Point Analysis: A capillary melting point apparatus should record a sharp decomposition at 230–232°C. A depressed melting point indicates incomplete washing of ammonium chloride salts from the ammonolysis step[2].
-
FT-IR Spectroscopy: Validation is confirmed by the presence of strong S=O stretching bands (approx. 1350 and 1160 cm⁻¹) and a broad O-H stretch from the carboxylic acid (2500–3300 cm⁻¹), confirming the successful introduction of the sulfamoyl group.
References
-
National Center for Biotechnology Information. "5-(Aminosulfonyl)-2,4-dichlorobenzoic acid." PubChem Compound Summary for CID 17655. URL: [Link]
-
Minio, F., et al. "A benign-by-design protocol for furosemide synthesis." Sustainable Chemistry and Pharmacy, Vol. 39, 101600 (2024). URL:[Link]
Sources
- 1. 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid | C7H5Cl2NO4S | CID 17655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-5-sulfamoylbenzoic acid | 2736-23-4 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. zenodo.org [zenodo.org]
- 7. CN105906589A - Preparation method of furosemide - Google Patents [patents.google.com]
- 8. CN106117168A - A kind of preparation method of furosemide - Google Patents [patents.google.com]
Lasamide (2,4-Dichloro-5-sulfamoylbenzoic Acid): Mechanistic Insights and Fragment-Based Drug Discovery in Carbonic Anhydrase Inhibition
Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Technical Whitepaper & Application Guide
Executive Summary & Pharmacological Context
Historically recognized as a synthetic precursor and a manufacturing impurity of the loop diuretic Furosemide, Lasamide (2,4-dichloro-5-sulfamoylbenzoic acid, CAS: 2736-23-4) has recently been repositioned as a highly valuable building block in fragment-based drug discovery (FBDD) 1[1].
From a medicinal chemistry perspective, Lasamide is an ideal fragment scaffold. It packs two potentially competitive metal-binding groups—a primary sulfonamide and a carboxylic acid—into a low-molecular-weight structure (270.09 g/mol )2[2]. This dual-functionality allows the sulfonamide moiety to act as a rigid anchor within the metalloenzyme active site, while the carboxylic acid serves as a synthetic vector for fragment growing (e.g., amidation) to achieve isoform selectivity against human Carbonic Anhydrases (hCAs)3[3].
Structural Biology: Molecular Mechanism of Action
Human Carbonic Anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for pH regulation and electrolyte secretion 3[3].
The mechanism of action of Lasamide is driven by direct coordination with the catalytic core:
-
Zinc Coordination: The deprotonated nitrogen of the primary aryl-sulfonamide group binds directly to the active site Zinc ion (Zn²⁺), which is held in place by three histidine residues (His94, His96, His119).
-
Water Displacement: This binding physically displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the enzyme's nucleophilic attack on CO₂.
-
Hydrogen Bonding Network: The sulfonamide oxygen atoms form strong hydrogen bonds with the backbone amide of the Thr199 residue. Concurrently, Lasamide’s carboxylic acid function engages in an extended network of water-mediated bridged interactions, stabilizing the inhibitor within the catalytic cleft1[1].
Molecular binding mechanism of Lasamide in the Carbonic Anhydrase active site.
Quantitative Inhibition Profiling
Lasamide exhibits potent, low-nanomolar inhibitory activity across multiple physiologically relevant hCA isoforms. Notably, it demonstrates a significantly higher affinity for the tumor-associated hCA IX isoform compared to its structural analog Furosemide and the clinical standard Acetazolamide (AAZ) 4[4].
Table 1: Comparative Inhibition Constants (Kᵢ in nM) of Lasamide against hCA Isoforms
| Enzyme Isoform | Localization / Relevance | Lasamide (LAS) Kᵢ (nM) | Furosemide (FUR) Kᵢ (nM) | Acetazolamide (AAZ) Kᵢ (nM) |
| hCA VII | Central Nervous System | 6.63 | 513.0 | 2.5 |
| hCA IX | Transmembrane / Hypoxic Tumors | 2.61 | ~420.0 | ~25.0 |
| hCA XII | Transmembrane / Tumors | 7.54 | N/A | 5.7 |
Data synthesized from stopped-flow CO₂ hydration assays. Lasamide is approximately 160-fold more potent than Furosemide against hCA IX1[1].
Experimental Methodologies: Self-Validating Workflows
To ensure high-fidelity data in structural and kinetic profiling, the following self-validating protocols are standard for evaluating Lasamide and its derivatives.
Protocol A: Stopped-Flow CO₂ Hydration Kinetics
Causality & Rationale: The hydration of CO₂ by Carbonic Anhydrase operates near the diffusion limit (
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the enzyme in a buffered solution containing a pH indicator (e.g., phenol red). Causality: Phenol red provides a precise optical window at 400 nm to monitor the rapid pH drop caused by the generation of protons during CO₂ hydration.
-
Rapid Mixing: Inject the enzyme/buffer solution and a CO₂ substrate solution (ranging from 1.7 to 17 mM) simultaneously into the mixing chamber. Dead times must be maintained at <2 ms.
-
Optical Detection: Monitor the change in absorbance at 400 nm for a duration of 10 to 100 seconds to determine the initial velocity of the reaction.
-
Data Analysis: Plot the initial velocities against substrate concentrations using Lineweaver-Burk plots to extract
and . -
System Validation (Critical): Run Acetazolamide (AAZ) in parallel as a positive control. Causality: AAZ has well-documented Kᵢ values. Replicating the known AAZ Kᵢ validates the dynamic range of the assay, normalizes day-to-day buffer/temperature variations, and confirms that the calculated Kᵢ for Lasamide is absolute, not relative.
Step-by-step workflow of the Stopped-Flow CO2 Hydration Assay for kinetic profiling.
Protocol B: X-ray Crystallography via Engineered Isoform Mimics
Causality & Rationale: Determining the exact binding pose of Lasamide in hCA IX is theoretically challenging because wild-type hCA IX is a transmembrane protein that resists standard crystallization techniques. To bypass this, structural biologists engineer an "hCA IX-mimic".
Step-by-Step Methodology:
-
Enzyme Engineering: Utilize site-directed mutagenesis on the highly soluble hCA II isoform to alter its active site residues to match those of hCA IX (creating an hCA IX-mimic H-tag). Causality: This provides a highly soluble protein that crystallizes easily while perfectly replicating the target's pharmacological binding pocket 3[3].
-
Co-crystallization: Incubate the engineered enzyme with a molar excess of Lasamide.
-
Validation: Confirm that the H-tag does not artificially alter binding kinetics by running a parallel stopped-flow assay on both the wild-type catalytic domain and the engineered mimic. (Data confirms LAS Kᵢ remains highly comparable: 2.61 nM vs 1.59 nM)1[1].
Therapeutic Implications: Fragment Growing
Because Lasamide possesses a free carboxylic acid, it is heavily utilized in FBDD to synthesize larger, more selective inhibitors.
Glaucoma Management: By amidating the carboxylic acid of Lasamide with substituted piperazines, researchers have developed sulfonylpiperazine derivatives that exhibit remarkable selectivity for hCA II (Kᵢ values ranging from 0.07 to 7.4 nM). In in vivo rabbit models of glaucoma, these Lasamide derivatives successfully lowered intraocular pressure (IOP) for up to 4 hours, validating the Lasamide scaffold as a viable starting point for next-generation ophthalmic drugs 5[5].
References
-
Baroni C, et al. "Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies." ACS Medicinal Chemistry Letters / PMC. 2024. 1
-
Zara S, et al. "Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies." ChemMedChem / ResearchGate. 2023. 3
-
"Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms." PMC. 5
-
"Lasamide | Carbonic Anhydrase Inhibitor." MedChemExpress.4
-
"2-4-Dichloro-5-Sulfamoyl Benzoic Acid (Lasamide)." Shreeneel Chemicals. 2
Sources
- 1. Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-4-Dichloro-5-Sulfamoyl Benzoic Acid (Lasamide) at Best Price, Manufacturer & Supplier, Ankleshwar [shreeneels.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
CAS 2736-23-4 physical and chemical properties
Comprehensive Technical Guide on CAS 2736-23-4: Physicochemical Profiling, Synthetic Workflows, and Pharmacological Applications
Executive Summary
As a Senior Application Scientist navigating the intersection of process chemistry and drug development, I frequently encounter compounds that serve dual roles as both critical synthetic intermediates and active pharmacophores. CAS 2736-23-4, chemically designated as 2,4-Dichloro-5-sulfamoylbenzoic acid and colloquially known as Lasamide, is a prime example. It is the fundamental building block (and a strictly monitored pharmacopeial impurity, Furosemide EP Impurity B) in the synthesis of the loop diuretic Furosemide [1][5]. Furthermore, recent pharmacological profiling has unveiled its potency as a broad-spectrum inhibitor of human carbonic anhydrases (hCAs) [3]. This whitepaper synthesizes the physicochemical causality, synthetic methodologies, and analytical validation protocols required to effectively utilize and characterize this compound.
Physicochemical Profiling & Structural Causality
The molecular architecture of CAS 2736-23-4—comprising a benzene ring substituted with two electron-withdrawing chlorine atoms, a carboxylic acid, and a sulfonamide group—dictates its physical behavior [4]. The presence of multiple hydrogen-bond donors and acceptors leads to a highly stable crystalline lattice, which directly informs its handling and extraction protocols.
Table 1: Physicochemical Properties of CAS 2736-23-4
| Property | Value | Causality / Scientific Rationale |
| Chemical Name | 2,4-Dichloro-5-sulfamoylbenzoic acid | Standard IUPAC nomenclature. |
| Molecular Formula | C7H5Cl2NO4S | Core aromatic ring with halogen, carboxyl, and sulfamoyl substitutions. |
| Molecular Weight | 270.09 g/mol | Determines stoichiometric calculations in API synthesis. |
| Appearance | White to off-white crystalline powder | High-purity crystalline solid driven by strong intermolecular H-bonding. |
| Melting Point | 230–234 °C (dec.) | Extensive hydrogen bonding between -COOH and -SO₂NH₂ groups requires high thermal energy to disrupt. |
| Density | ~1.744 g/cm³ | Dense spatial packing of the heavy chlorine atoms within the crystal lattice. |
| Solubility | Insoluble in H₂O; Soluble in DMSO | The highly polar but hydrophobic core prevents aqueous solvation; polar aprotic solvents (DMSO) disrupt H-bonds effectively. |
| pKa | ~2.08 (Predicted) | The strong electron-withdrawing inductive effect of the ortho-chlorine atom stabilizes the carboxylate anion. |
Synthetic Pathway: From Precursor to Active Pharmaceutical Ingredient
The synthesis of CAS 2736-23-4 relies on a highly regioselective electrophilic aromatic substitution [2]. The starting material, 2,4-dichlorobenzoic acid, undergoes chlorosulfonation. The regiochemistry is strictly governed by the synergistic directing effects of the existing substituents: the 5-position is the most electron-rich available site that is not sterically hindered by the bulky chlorine atoms. Subsequent amidation yields CAS 2736-23-4, which can then be reacted with furfurylamine to produce Furosemide.
Fig 1: Synthetic workflow of Furosemide from 2,4-Dichlorobenzoic acid via CAS 2736-23-4.
Pharmacological Application: Carbonic Anhydrase Inhibition
Beyond its role as an intermediate, CAS 2736-23-4 is a potent pharmacophore [3]. The primary sulfonamide group (-SO₂NH₂) acts as the classical zinc-binding group (ZBG) for human carbonic anhydrases. Within the enzyme's active site, the sulfonamide nitrogen deprotonates and forms a coordinate covalent bond with the catalytic Zn²⁺ ion. This displaces the zinc-bound water/hydroxide required for the hydration of CO₂, effectively halting catalytic activity. This mechanism is currently being leveraged to target tumor-associated isoforms (hCA IX and XII) that regulate the acidic tumor microenvironment.
Fig 2: Mechanism of action for CAS 2736-23-4 as a Carbonic Anhydrase (hCA) inhibitor.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating critical quality control checkpoints.
Protocol 1: Synthesis and Isolation of CAS 2736-23-4 Objective: Synthesize 2,4-dichloro-5-sulfamoylbenzoic acid with >98% purity [2].
-
Chlorosulfonation: In a dry, corrosion-resistant reactor under nitrogen, charge 2,4-dichlorobenzoic acid (1.0 eq). Slowly add chlorosulfonic acid (ClSO₃H, 5.0 eq) at room temperature.
-
Thermal Activation: Heat the reaction mixture to 130°C for 3 hours. Expert Insight: The excess ClSO₃H acts as both reagent and solvent. The high temperature is thermodynamically required to overcome the deactivating effect of the dual halogens on the aromatic ring.
-
Quenching: Cool the mixture to 20°C and carefully pour it dropwise over crushed ice under vigorous stirring. Validation Checkpoint: The intermediate (2,4-dichloro-5-chlorosulfonylbenzoic acid) will precipitate as a white solid. Filter immediately to prevent aqueous hydrolysis of the sensitive sulfonyl chloride.
-
Amidation: Suspend the wet filter cake in chilled aqueous ammonium hydroxide (NH₄OH, 28%, excess) at 0–5°C. Stir for 2 hours.
-
Acidification & Isolation: Slowly add concentrated HCl until the pH reaches 1.5–2.0. Validation Checkpoint: The low pH ensures the carboxylic acid is fully protonated, maximizing precipitation yield. Filter the resulting white precipitate, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum at 60°C.
Protocol 2: Stopped-Flow CO₂ Hydration Assay for hCA Inhibition Objective: Quantify the inhibitory potency (IC₅₀) of CAS 2736-23-4 against specific hCA isoforms [3].
-
Reagent Preparation: Prepare a 20 mM HEPES buffer (pH 7.4) containing 0.2 mM phenol red indicator. Prepare a stock solution of CAS 2736-23-4 in DMSO, then dilute serially in the buffer (maintain final DMSO concentration <1% to prevent enzyme denaturation).
-
Substrate Preparation: Bubble pure CO₂ gas through chilled (4°C) deionized water for 30 minutes to create a saturated CO₂ solution (~15 mM).
-
Enzyme Pre-incubation: Mix the purified hCA enzyme with the inhibitor solutions and incubate at room temperature for 15 minutes. Expert Insight: This pre-incubation is critical to allow the establishment of the thermodynamic equilibrium of the enzyme-inhibitor complex before introducing the substrate.
-
Kinetic Measurement: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂-saturated water.
-
Data Acquisition: Monitor the decrease in absorbance at 557 nm (the absorption maximum for the basic form of phenol red) as the pH drops due to the catalytic generation of protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).
-
Validation Checkpoint: Run a non-catalyzed blank (buffer + CO₂ without enzyme) to subtract the baseline uncatalyzed hydration rate. Calculate the initial velocity to determine the Kᵢ.
Analytical Characterization & Quality Control
In pharmaceutical manufacturing, CAS 2736-23-4 is strictly monitored as Furosemide EP Impurity B [1][5]. Its presence in the final Furosemide API indicates incomplete nucleophilic aromatic substitution during the final synthetic step.
-
HPLC Analysis: Routine quantification utilizes a C18 reverse-phase column with a gradient mobile phase of phosphate buffer (pH 2.5) and acetonitrile. The acidic mobile phase suppresses the ionization of the carboxylic acid, ensuring sharp, reproducible peak shapes.
-
NMR Spectroscopy: ¹H-NMR (in DMSO-d₆) typically shows two distinct aromatic singlets (para to each other) around 8.0 and 8.4 ppm, confirming the regiochemistry of the substitution, alongside a broad exchangeable signal for the sulfonamide protons at ~7.8 ppm.
References
-
ACS Medicinal Chemistry Letters. "Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors." American Chemical Society, May 2024. URL: [Link]
-
Axios Research. "Furosemide Impurity 4 (Furosemide EP Impurity B)." Axios Research. URL: [Link]
solubility of 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid in organic solvents
Title : Solvation Thermodynamics and Organic Solvent Profiling of 5-(Aminosulfonyl)-2,4-dichlorobenzoic Acid
Abstract 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid (CAS 2736-23-4), commonly referred to as Lasamide, is a critical halogenated aromatic intermediate in the synthesis of loop diuretics such as Furosemide[1]. Because of its complex structural motifs—comprising a carboxylic acid, a sulfonamide group, and a dichlorinated benzene ring—the compound exhibits a highly specific solubility profile[1]. This technical guide provides an in-depth analysis of its solvation thermodynamics in organic solvents, detailing the structural causality behind its solubility behaviors, and outlines a self-validating experimental protocol for high-throughput solubility screening.
Structural Causality and Solvation Mechanics
The physical chemistry of 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid is governed by its amphoteric potential and strong intermolecular forces[1]. At room temperature, it exists as a crystalline solid with a high melting point (230°C to 232°C)[2]. This high lattice energy is a direct consequence of extensive hydrogen bonding networks formed between the carboxylic acid (-COOH) and sulfonamide (-SO₂NH₂) moieties.
To achieve dissolution, a solvent must possess sufficient hydrogen-bond accepting (HBA) or hydrogen-bond donating (HBD) capabilities to disrupt this crystal lattice. Consequently, the compound is practically insoluble in water and non-polar solvents, but exhibits moderate solubility in polar organic solvents like dimethylformamide (DMF) and acetone[1]. The presence of the two electron-withdrawing chlorine atoms further polarizes the aromatic ring, making highly polarizable aprotic solvents highly effective for solvation.
Quantitative Solubility Profile in Organic Solvents
The following table summarizes the solubility behavior of 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid across various organic solvent classes, grounded in empirical data and thermodynamic principles.
| Solvent System | Classification | Relative Solubility | Mechanistic Causality |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | High dielectric constant and strong H-bond acceptor capabilities efficiently disrupt the sulfonamide lattice[1]. |
| Acetone | Polar Aprotic | Moderate | The carbonyl oxygen acts as a potent H-bond acceptor for the acidic protons of the solute[1]. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | Strong dipole moment interacts favorably with the polarized chlorinated aromatic ring[2]. |
| Methanol (Heated) | Polar Protic | Slightly Soluble | Protic nature competes with intramolecular H-bonding; however, thermal energy is required to overcome the lattice enthalpy[2]. |
| Non-polar Solvents (e.g., Hexane) | Non-polar | Insoluble | Complete inability to disrupt the strong polar intermolecular forces and hydrogen bonds of the solid state. |
| Water | Polar Protic | Practically Insoluble | The hydrophobic bulk of the dichlorinated benzene ring prevents favorable aqueous cavity formation[1]. |
Application in Pharmaceutical Synthesis
Understanding this solubility profile is not merely an analytical exercise; it is a fundamental requirement for process chemistry. In the industrial synthesis of Furosemide, the chlorosulfonyl precursor is first subjected to ammonolysis to yield 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid[3]. The subsequent critical step involves a nucleophilic aromatic substitution where this intermediate is reacted with furfurylamine[3]. Selecting an optimal organic solvent (such as DMF or a specialized cosolvent system) is imperative to ensure the intermediate remains fully dissolved, thereby maximizing the reaction kinetics and preventing the oiling out or premature precipitation of the active pharmaceutical ingredient (API)[3].
Self-Validating Protocol: Isothermal Saturation Methodology
To accurately quantify the solubility of 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid for process optimization, researchers must employ a self-validating thermodynamic approach rather than kinetic dissolution. The following protocol ensures data integrity through rigorous environmental control[3].
Step 1: Solid Excess Preparation
-
Action : Accurately weigh an excess amount (e.g., 500 mg) of the crystalline compound into a series of 5 mL amber glass vials[3].
-
Causality : Using an excess of the solid ensures that the solvent reaches absolute thermodynamic saturation. Amber glass is utilized to prevent any potential UV-induced degradation of the halogenated aromatic ring during the extended equilibration period.
Step 2: Solvent Addition
-
Action : Add a precise 2.0 mL volume of the desired organic solvent (e.g., anhydrous acetone, methanol, or DMSO) to each vial[3].
-
Causality : Volumetric precision is critical for downstream concentration calculations. Anhydrous solvents must be used to prevent water-induced anti-solvent effects, which would artificially lower the measured solubility.
Step 3: Isothermal Equilibration
-
Action : Seal the vials hermetically and place them in a constant temperature shaker bath at 25.0 ± 0.1 °C for 48 hours[3].
-
Causality : The 48-hour duration is necessary to overcome the high activation energy of dissolution dictated by the compound's robust crystal lattice (melting point > 230°C)[2]. Strict isothermal conditions prevent temperature fluctuations that could lead to supersaturation or premature precipitation.
Step 4: Temperature-Controlled Phase Separation
-
Action : After equilibration, allow the vials to stand undisturbed at the exact same constant temperature to let the undissolved solid settle, followed by centrifugation at 10,000 rpm for 15 minutes at 25.0 °C[3].
-
Causality : Phase separation must occur at the equilibrium temperature. If the sample cools during centrifugation, the solute will precipitate, leading to a false-negative solubility reading.
Step 5: HPLC-UV Quantification
-
Action : Extract a 100 µL aliquot of the clear supernatant, dilute it immediately in the mobile phase, and quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 235 nm.
-
Causality : Immediate dilution prevents precipitation upon exposure to ambient conditions. HPLC-UV provides high specificity, ensuring that only the intact 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid is quantified, validating the chemical stability of the solute in the chosen solvent.
Workflow Visualization
The logical progression of the solvent screening and validation process is mapped below.
Fig 1: Thermodynamic solubility screening workflow for 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid.
References
-
Guidechem . "5-(Aminosulfonyl)-2,4-dichlorobenzoic acid 2736-23-4 wiki". 1
-
Mubychem . "2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS".2
-
Benchchem . "2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9". 3
Sources
Technical Guide: 5-(Aminosulfonyl)-2,4-dichlorobenzoic Acid (Lasamide) as a Carbonic Anhydrase Inhibitor
Executive Summary
This technical guide profiles 5-(aminosulfonyl)-2,4-dichlorobenzoic acid (commonly referred to as Lasamide or 2,4-dichloro-5-sulfamoylbenzoic acid ), a critical pharmacophore in the design of carbonic anhydrase inhibitors (CAIs). While historically significant as the key intermediate in the synthesis of loop diuretics like Furosemide, Lasamide itself is a potent, low-molecular-weight inhibitor of human Carbonic Anhydrase (hCA) isoforms.
This document details its molecular mechanism of action, validated synthetic protocols, and the gold-standard stopped-flow kinetic assay used to determine inhibition constants (
Molecular Architecture & Mechanism of Action
The Zinc-Binding Pharmacophore
The efficacy of 5-(aminosulfonyl)-2,4-dichlorobenzoic acid stems from its ability to coordinate the catalytic zinc ion (
-
Primary Interaction (The Zinc Trap): The sulfonamide moiety (
) exists as a monoanion ( ) at physiological pH. The deprotonated nitrogen coordinates directly to the ion, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of . -
Secondary Interactions (Selectivity Filters):
-
The Organic Tail (Benzoic Acid): The phenyl ring engages in Van der Waals interactions with the hydrophobic side of the active site cleft (Val121, Leu198, Trp209 in hCA II).
-
Halogen Bonding: The chlorine atoms at positions 2 and 4 provide lipophilic bulk and electron-withdrawing effects that modulate the
of the sulfonamide group (typically lowering it to ~9.0–9.5), thereby enhancing affinity at physiological pH. -
H-Bond Network: The sulfonamide oxygens form hydrogen bonds with the backbone nitrogen of Thr199 and the side chain of Glu106 , locking the inhibitor in a tetrahedral geometry.
-
Structural Validation (PDB: 8QH8)
Recent X-ray crystallographic studies (e.g., PDB ID: 8QH8 ) have resolved the structure of hCA II in complex with Lasamide at high resolution (1.04 Å). This structure confirms the "classic" sulfonamide binding mode, serving as a template for fragment-based drug design (FBDD).
Mechanism Visualization
The following diagram illustrates the coordination logic within the hCA II active site.
Figure 1: Mechanistic blockade of Carbonic Anhydrase II by Lasamide. The sulfonamide anion displaces the catalytic water, coordinating Zinc and halting CO2 hydration.
Pharmacodynamics & Selectivity Profile
Lasamide acts as a broad-spectrum inhibitor but shows varying affinity across isoforms. This lack of selectivity is a primary challenge in drug development, necessitating structural derivatization (e.g., esterification or amide formation at the carboxylate).
Table 1: Comparative Inhibition Profile ( )
Data synthesized from stopped-flow kinetic assays (Supuran et al., ACS Med.[1] Chem. Lett. 2024).[2]
| Isoform | Physiological Role | Lasamide | Reference Std (Acetazolamide) | Clinical Implication |
| hCA I | Cytosolic (RBCs) | ~50 - 100 | 250 | Off-target (Systemic side effects) |
| hCA II | Cytosolic (Glaucoma/Edema) | ~10 - 30 | 12 | Primary target for glaucoma/diuretics |
| hCA IX | Transmembrane (Hypoxic Tumors) | ~20 - 50 | 25 | Target for metastatic cancer |
| hCA XII | Transmembrane (Tumors/Eye) | ~8 - 40 | 5.7 | Target for glaucoma/cancer |
Note:
values are experimentally dependent on buffer conditions (pH, temperature) and the specific CO2 hydration assay used.
Synthetic Protocol: Chlorosulfonation Route[3][4][5]
The synthesis of 5-(aminosulfonyl)-2,4-dichlorobenzoic acid is a robust, two-step electrophilic aromatic substitution followed by ammonolysis.
Reaction Workflow
-
Chlorosulfonation: 2,4-Dichlorobenzoic acid is treated with chlorosulfonic acid (
) to introduce the sulfonyl chloride group at position 5 (directed by the ortho/para directing effects of the chlorines and the meta directing carboxyl group). -
Ammonolysis: The resulting sulfonyl chloride is reacted with aqueous ammonia to yield the sulfonamide.
Step-by-Step Methodology
-
Step 1: Sulfonyl Chloride Formation
-
Charge a round-bottom flask with chlorosulfonic acid (5.0 equiv). Cool to 0°C.
-
Slowly add 2,4-dichlorobenzoic acid (1.0 equiv) portion-wise to control exotherm.
-
Heat the mixture to 140–150°C for 4 hours.
-
Cool to room temperature and pour the reaction mixture slowly onto crushed ice (Caution: Violent reaction).
-
Filter the precipitate (2,4-dichloro-5-chlorosulfonylbenzoic acid), wash with cold water, and dry.
-
-
Step 2: Sulfonamide Formation (Lasamide)
-
Suspend the sulfonyl chloride intermediate in water or DCM.
-
Add 25% aqueous ammonia (
, excess) dropwise at 0–5°C. -
Stir at room temperature for 2 hours.
-
Acidify the solution with concentrated HCl to pH ~2 to precipitate the free acid.
-
Purification: Recrystallize from Ethanol/Water (1:1) to obtain white crystals (m.p. ~230–234°C).
-
Figure 2: Synthetic route converting 2,4-dichlorobenzoic acid to Lasamide via chlorosulfonation.
Validation Assay: Stopped-Flow CO2 Hydration
To determine the inhibition constant (
Assay Principle
Because the reaction is extremely fast (
Detailed Protocol
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
(to maintain ionic strength). -
Indicator: 0.2 mM Phenol Red.
-
Substrate:
-saturated water (prepared by bubbling gas into water at 25°C for 1 hour; approx. 33 mM). -
Enzyme: Recombinant hCA II (approx. 10 nM final concentration).
Workflow:
-
Preparation: Incubate the enzyme with the inhibitor (Lasamide) at varying concentrations (0.1 nM – 100 nM) for 15 minutes at room temperature to ensure equilibrium binding.
-
Loading:
-
Syringe A: Enzyme + Inhibitor + Buffer + Phenol Red.
-
Syringe B:
-saturated water.
-
-
Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.
-
Measurement: Monitor the decrease in absorbance at 557 nm (transition of Phenol Red from basic to acidic form) over 0.1 – 1.0 seconds.
-
Calculation:
-
Determine the initial velocity (
) from the linear portion of the absorbance curve. -
Fit data to the Cheng-Prusoff equation to derive
: (Where is the concentration and is the Michaelis constant for hCA II, typically ~10 mM).
-
Figure 3: Stopped-Flow Kinetic Assay workflow for determining Ki values.
Therapeutic Implications & Future Directions
While Lasamide is primarily a scaffold, its derivatives are being actively explored for:
-
Antitumor Agents: Targeting hCA IX/XII, which regulate pH in hypoxic tumor microenvironments. Esterification of the Lasamide carboxyl group improves membrane permeability and tumor accumulation.
-
Glaucoma: Topical formulations where the acidic moiety prevents systemic absorption, reducing side effects (metabolic acidosis).
Key Challenge: The high polarity of the carboxyl group limits passive diffusion. Current research focuses on prodrug strategies (e.g., oxime esters) to mask the acid during transport, releasing the active Lasamide pharmacophore intracellularly.
References
-
Supuran, C. T., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Link
-
RCSB Protein Data Bank. (2024). Structure of Human Carbonic Anhydrase II in complex with Lasamide (PDB 8QH8). Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][3][4][5][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link
-
Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2016-2019). Expert Opinion on Therapeutic Patents. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stopped-flow measurement of CO2 hydration activity by catalytic amyloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 8. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis protocol for 2,4-Dichloro-5-sulfamoylbenzoic acid from 2,4-dichlorobenzoic acid
Application Note: Synthesis Protocol for 2,4-Dichloro-5-sulfamoylbenzoic Acid
Executive Summary
2,4-Dichloro-5-sulfamoylbenzoic acid (also known as Lasamide) is a highly valued pharmaceutical intermediate, functioning as the primary precursor in the synthesis of the potent loop diuretic Furosemide[1],[2]. This application note outlines a robust, scalable, and self-validating two-step synthetic protocol to convert 2,4-dichlorobenzoic acid into 2,4-dichloro-5-sulfamoylbenzoic acid. The methodology emphasizes mechanistic causality, strict temperature control, and in-process validation to ensure high purity and yield suitable for drug development applications.
Mechanistic Rationale & Chemical Causality
The synthesis relies on two sequential transformations: an electrophilic aromatic substitution followed by a nucleophilic acyl substitution. Understanding the causality behind these steps is critical for troubleshooting and process optimization.
-
Step 1: Chlorosulfonation (Electrophilic Aromatic Substitution) The starting material, 2,4-dichlorobenzoic acid, contains competing directing groups. The carboxyl group is meta-directing and deactivating, while the two chlorine atoms are ortho/para-directing but also deactivating. The synergistic directing effects of the halogens activate the 5-position (which is para to the C-2 chlorine and ortho to the C-4 chlorine)[3]. Chlorosulfonic acid (
) serves a dual purpose as both the solvent and the electrophile source. At elevated temperatures (130–150 °C), it generates the highly reactive chlorosulfonium cation ( ), which attacks the 5-position to yield 2,4-dichloro-5-chlorosulfonylbenzoic acid[4]. -
Step 2: Amidation (Nucleophilic Acyl Substitution) The resulting sulfonyl chloride is highly susceptible to nucleophilic attack. Treatment with concentrated aqueous ammonia (
) allows the ammonia nucleophile to attack the sulfonyl sulfur, displacing the chloride leaving group to form the sulfonamide[1]. Because sulfonyl chlorides are moisture-sensitive, this step must be performed rapidly at low temperatures (< 10 °C) to suppress competitive hydrolysis by water, which would undesirably revert the intermediate to a sulfonic acid[5].
Experimental Workflow Visualization
Workflow for the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2,4-Dichloro-5-chlorosulfonylbenzoic acid
-
Reactor Preparation: Equip a dry, corrosion-resistant reactor with a mechanical stirrer, a reflux condenser, and a caustic gas scrubber. Causality: The reaction generates equimolar amounts of corrosive
and gases, which must be neutralized to maintain pressure equilibrium and environmental safety. -
Reagent Addition: Charge the reactor with chlorosulfonic acid (4.0 to 10.0 equivalents). Slowly add 2,4-dichlorobenzoic acid (1.0 equivalent) in portions under continuous stirring[4].
-
Thermal Activation: Heat the reaction mixture to 130–150 °C and maintain this temperature for 1 to 6 hours[3],[4].
-
In-Process Control (IPC): Withdraw a micro-aliquot, quench in methanol, and analyze via HPLC. Proceed to the next step only when unreacted 2,4-dichlorobenzoic acid is < 1%.
-
Quenching: Cool the mixture to room temperature. Carefully and dropwise, pour the mixture onto an excess of crushed ice under vigorous stirring. Causality: The reaction of unreacted chlorosulfonic acid with water is violently exothermic. Pouring onto ice utilizes the enthalpy of fusion to absorb the heat, preventing the mixture from boiling and thermally degrading the sulfonyl chloride intermediate[1],[4].
-
Isolation: Filter the precipitated white solid (2,4-dichloro-5-chlorosulfonylbenzoic acid) and wash thoroughly with cold water. Crucial: Do not dry the cake extensively. Immediate progression to Step 2 prevents atmospheric moisture from hydrolyzing the reactive sulfonyl chloride[1].
Step 2: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic acid
-
Amidation: In a separate vessel, cool concentrated aqueous ammonia (excess) to < 5 °C using an ice-salt bath[1].
-
Intermediate Addition: Slowly add the wet cake of 2,4-dichloro-5-chlorosulfonylbenzoic acid in small portions to the ammonia solution. Maintain the internal temperature strictly below 10 °C during the addition[5]. Causality: Amidation is highly exothermic; thermal spikes will favor the hydrolysis side-reaction over amidation.
-
Maturation: Stir the mixture for 2 hours at room temperature to ensure complete conversion.
-
Acidification (IPC): Slowly add 30% hydrochloric acid dropwise to the mixture while maintaining the temperature
10 °C. Continuously monitor the pH. Stop the addition when the system reaches a pH of 1 to 2[5]. Causality: The product is an amphoteric compound (containing both acidic and basic moieties); strict pH control ensures the carboxylic acid is fully protonated, driving the precipitation of the product. -
Isolation: Centrifuge or filter the precipitated crude product. Wash with cold water until the filtrate reaches a neutral/mildly acidic pH (4–5)[5].
Step 3: Purification & Refinement
-
Recrystallization: Dissolve the crude 2,4-dichloro-5-sulfamoylbenzoic acid in a 10% aqueous ethanol solution under reflux[4].
-
Decolorization: Add activated carbon (approx. 5% w/w) to the hot solution, stir for 30 minutes, and perform a hot filtration to remove impurities[4].
-
Crystallization: Cool the filtrate to 0 °C to induce crystallization. Filter and dry the highly pure white crystalline powder under a vacuum.
Quantitative Data & Self-Validating Parameters
To ensure reproducibility, all critical quantitative parameters and expected validation metrics are summarized below:
| Parameter | Step 1: Chlorosulfonation | Step 2: Amidation | Purification |
| Reagent Equivalents | 1.0 eq SM : 4.0–10.0 eq | 1.0 eq Int : Excess | 10% Aqueous Ethanol (v/v) |
| Temperature Profile | 130–150 °C | Addition: < 10 °C | Reflux |
| Reaction Time | 1–6 hours | 2 hours | N/A |
| In-Process Control | HPLC (SM < 1%) | pH monitoring (Target pH 1–2) | Hot filtration |
| Expected Yield | Quantitative (Carried forward crude) | ~70% (Overall, post-purification) | N/A |
| Validation Metrics | Formation of precipitate upon ice quench | Neutralization wash (Filtrate pH 4–5) | Melting Point: 232–234 °C; HPLC > 99% |
References
-
Patsnap. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Retrieved from:[Link]
- Google Patents (CN104672114A).A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
- Google Patents (CN100522936C).Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]
- 4. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 5. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
Application Note: High-Throughput Inhibition Assay for Carbonic Anhydrase using 5-(Aminosulfonyl)-2,4-dichlorobenzoic Acid
Introduction & Mechanistic Basis[1]
Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide (
This protocol details the characterization of 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid (CAS: 2736-23-4), a classic sulfonamide-based inhibitor.[3] Structurally related to the diuretic furosemide, this compound acts as a zinc-binding group (ZBG) fragment.
Mechanism of Action
The inhibitor functions as a transition state analogue. The deprotonated sulfonamide nitrogen (
Visualization: Mechanism of Inhibition
Figure 1: Competitive binding mechanism where the sulfonamide moiety displaces the catalytic zinc-bound water, rendering the enzyme inactive.
Experimental Design: The Esterase Surrogate Assay
Although CO2 hydration is the physiological function, measuring gas evolution or rapid pH changes (Wilbur-Anderson method) is low-throughput and prone to environmental noise.
We utilize the Esterase Assay as a robust surrogate.
-
Reaction: p-Nitrophenyl Acetate (Colorless)
p-Nitrophenol (Yellow) + Acetate[2] -
Validity: Since the inhibitor binds the
center, it inhibits both esterase and hydratase activities.
Critical Control: Spontaneous Hydrolysis
p-NPA is unstable in aqueous buffers (pH > 7.0) and will auto-hydrolyze. You must run a "No Enzyme" blank for every inhibitor concentration to subtract non-enzymatic background absorbance.
Materials & Reagents
| Reagent | Specification | Role |
| Enzyme | Carbonic Anhydrase II (Bovine) | Target (Sigma C2624 or equivalent). High specific activity (>2000 W-A units/mg).[1] |
| Substrate | p-Nitrophenyl Acetate (p-NPA) | Surrogate substrate. Must be prepared fresh. |
| Inhibitor | 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid | Test compound. |
| Buffer System | 50 mM Tris-SO4, pH 7.6 | Maintains physiological pH; Sulfate is non-inhibitory (unlike Chloride). |
| Solvent | DMSO (Dimethyl Sulfoxide) | Solubilizes the inhibitor and p-NPA. |
Detailed Protocol
Step 1: Reagent Preparation[5]
A. Assay Buffer (50 mM Tris-SO4, pH 7.6)
-
Dissolve 6.05 g Tris base in 900 mL deionized water.
-
Adjust pH to 7.6 using
(Do NOT use HCl; is a weak CA inhibitor). -
Adjust volume to 1 L. Store at 4°C.
B. Enzyme Stock (CA-II)
-
Dissolve lyophilized CA-II in Assay Buffer to 1 mg/mL (approx.
). -
Aliquot and store at -20°C. Avoid repeated freeze-thaw.
-
Working Solution: Dilute to 0.5
M in Assay Buffer just before use.
C. Substrate Stock (p-NPA)
-
Dissolve p-NPA in 100% DMSO (or Acetonitrile) to make a 200 mM stock.
-
Note: This solution degrades rapidly. Make fresh daily.
D. Inhibitor Stock
-
Dissolve 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid in 100% DMSO to 10 mM .
-
Prepare serial dilutions (e.g., 100
M to 1 nM) in Assay Buffer containing 5% DMSO .-
Why? This ensures the final DMSO concentration is constant (typically 0.5 - 1%) across all wells, preventing solvent-induced artifacts.
-
Step 2: Assay Workflow (96-Well Microplate)
Total Reaction Volume: 200
-
Blank (No Enzyme): Add 140
L Buffer + 20 L Inhibitor (at varying conc.) + 20 L Buffer (placeholder for enzyme). -
Positive Control (100% Activity): Add 140
L Buffer + 20 L Solvent (DMSO vehicle) + 20 L Enzyme Working Sol. -
Test Wells: Add 140
L Buffer + 20 L Inhibitor (varying conc.) + 20 L Enzyme Working Sol.
CRITICAL STEP: Pre-Incubation Incubate the plate for 15 minutes at 25°C before adding substrate. This allows the inhibitor to reach equilibrium binding with the enzyme.
-
Initiation: Add 20
L of 3 mM p-NPA (diluted from 200 mM stock using buffer) to all wells.-
Final Substrate Conc: 0.3 mM.
-
-
Measurement: Immediately read Absorbance at 405 nm in kinetic mode (every 30 seconds for 15 minutes).
Visualization: Assay Workflow
Figure 2: Step-by-step microplate workflow emphasizing the pre-incubation step necessary for accurate Ki determination.
Data Analysis
Calculate Initial Velocity ( )
For each well, plot Absorbance vs. Time. Determine the slope (
Background Correction
WhereDetermine % Inhibition
Calculate IC50 and Ki
Fit the data to a sigmoidal dose-response curve (variable slope) to find the
- = Final concentration of p-NPA (e.g., 0.3 mM).
- = Michaelis constant of CA-II for p-NPA (typically 0.3 – 0.5 mM under these conditions; determine experimentally or cite literature).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Signal | Spontaneous hydrolysis of p-NPA | Ensure pH is not > 8.0. Prepare p-NPA fresh.[2][4] Keep stock on ice. |
| Non-Linear Kinetics | Substrate depletion or product inhibition | Reduce enzyme concentration. Measure only the first 5-10 minutes. |
| Precipitation | Inhibitor insolubility | 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid is acidic. Ensure DMSO stock is concentrated enough so final assay DMSO is < 5%. |
| No Inhibition | Buffer interference | Check if HCl was used to adjust pH. Chloride ions inhibit CA. Use Sulfuric Acid ( |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6] Nature Reviews Drug Discovery. Link
-
BenchChem. (2025).[2][4] Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. BenchChem Protocols. 2
-
Sławiński, J., et al. (2014).[7] Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides. European Journal of Medicinal Chemistry. Link
-
Canadian Society of Pharmacology. (2023). Cheng-Prusoff Equation Definition and Application. CSPT Glossary. 8[4][9]
-
Sigma-Aldrich. (2023). Enzymatic Assay of Carbonic Anhydrase (EC 4.2.1.1). Sigma Technical Bulletin. Link
Sources
- 1. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Aminosulfonyl-2,4-dichlorobenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrases Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 9. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5-(Aminosulfonyl)-2,4-dichlorobenzoic Acid as a Key Pharmaceutical Intermediate in Diuretic Synthesis
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Introduction and Mechanistic Rationale
5-(Aminosulfonyl)-2,4-dichlorobenzoic acid (1), commonly referred to as 2,4-dichloro-5-sulfamoylbenzoic acid, is a foundational halogenated aromatic carboxylic acid derivative utilized in pharmaceutical manufacturing. Its primary industrial application is serving as the critical intermediate in the synthesis of Furosemide, a potent loop diuretic prescribed for managing severe edema and hypertension.
As a Senior Application Scientist, it is imperative to recognize that API synthesis is not merely a sequence of reagent additions, but a carefully orchestrated series of thermodynamic and kinetic controls. The transformation of this intermediate into Furosemide relies on the selective displacement of the chlorine atom at the 2-position by furfurylamine via 2.
Causality in Regioselectivity: The chlorine at the 2-position is highly activated toward nucleophilic attack due to the strong electron-withdrawing effects of the adjacent carboxylic acid (-COOH) and the para-positioned sulfonamide (-SO2NH2) groups. These functional groups stabilize the Meisenheimer complex formed during the reaction. In contrast, the chlorine at the 4-position remains unreactive under standard conditions due to insufficient electronic activation. Despite this electronic priming, the inherent stability of the aromatic ring necessitates elevated thermal energy to overcome the activation barrier.
Experimental Protocol: Synthesis of Furosemide
A Self-Validating Workflow for High-Purity API Generation
This protocol outlines the conversion of 5-(aminosulfonyl)-2,4-dichlorobenzoic acid into Furosemide. The methodology incorporates in-process controls (IPCs) to ensure the system is self-validating, preventing downstream failures.
Materials Required:
-
Key Intermediate: 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid (≥98% purity)
-
Nucleophile: Furfurylamine (≥99% purity)
-
Acid-Binding Agent: Sodium bicarbonate (NaHCO₃)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Reagents for pH Modulation: 10% and 15% Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Purification: Ethanol, Purified Water, Activated Carbon
Step-by-Step Methodology:
-
System Preparation & Solvation: In a corrosion-resistant reaction vessel equipped with a reflux condenser, dissolve 81 g of 5-(aminosulfonyl)-2,4-dichlorobenzoic acid in 150 mL of DMSO.
-
Causality: DMSO is a polar aprotic solvent. It effectively solvates the reactants without hydrogen-bonding to the nucleophile, thereby maximizing the kinetic nucleophilicity of furfurylamine.
-
-
Acid-Binding & Inert Atmosphere: Add 30 g of sodium bicarbonate to the mixture. Purge the vessel with nitrogen gas three times to establish an inert atmosphere.
-
Causality: The SNAr reaction generates hydrochloric acid (HCl) as a byproduct. NaHCO₃ acts as an acid-binding agent to neutralize this HCl. Without it, the generated acid would protonate the furfurylamine, rendering it non-nucleophilic and halting the reaction. The nitrogen blanket prevents oxidative degradation of the amine.
-
-
Thermal Activation & Nucleophilic Attack: Heat the reaction mixture to 130 °C. Once the temperature is stabilized, add 87 g of furfurylamine dropwise.
-
Causality: Dropwise addition controls the exothermic nature of the initial interaction. Furthermore, prolonged exposure of furfurylamine to high heat without a reactive partner can lead to 3 into unwanted humins.
-
-
In-Process Control (IPC) Validation: Maintain the reaction at 130 °C for 4 to 6 hours. Validate reaction completion by sampling the mixture and analyzing it via HPLC. The system validates itself when the intermediate peak area falls below <1.0%.
-
Precipitation & pH Modulation: Cool the reaction mixture to 30 °C. Slowly add 10% HCl to strictly adjust the pH to between 3.0 and 4.0. Hold the mixture at 20 °C for 2 hours.
-
Causality: Furosemide is an amphoteric molecule. Adjusting the pH to 3.0–4.0 aligns with its isoelectric point, neutralizing the molecule and drastically reducing its aqueous solubility. This forces the crude API to crystallize out of the solution, allowing for4.
-
-
Refinement & Decoloration: Filter the crude precipitate. Transfer the solid to a clean flask and dissolve it in a 1:1 mixture of ethanol and water (200 mL each) by heating to 70 °C and adding 10 g of NaOH to facilitate dissolution. Add 5 g of activated carbon and stir for 30 minutes.
-
Causality: Activated carbon physically adsorbs high-molecular-weight, colored oligomeric impurities derived from furfurylamine degradation.
-
-
Final Crystallization: Perform a hot filtration to remove the carbon. Cool the filtrate to room temperature and re-adjust the pH to 3.0–4.0 using 15% HCl. Filter the newly formed, highly pure crystals and dry them under a vacuum.
Quantitative Data Summary
Strict adherence to the following parameters ensures reproducibility and compliance with pharmaceutical manufacturing standards.
| Parameter | Value / Condition | Mechanistic Rationale |
| Intermediate CAS | 2736-23-4 | Unique identifier for 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid. |
| Reaction Temperature | 130 °C | Provides the activation energy required for SNAr at the sterically hindered 2-position. |
| Reaction Time | 4 - 6 hours | Ensures complete conversion while minimizing furfurylamine thermal degradation. |
| Molar Ratio (Intermediate:Amine) | 1 : 2.5 to 1 : 3 | Excess amine drives the reaction forward and compensates for minor evaporative losses. |
| Precipitation pH | 3.0 - 4.0 | Targets the isoelectric point of Furosemide, maximizing crystallization yield. |
| Expected Yield | 71.0% - 74.0% | Accounts for steric hindrance and mechanical losses during the recrystallization phase. |
| Target Purity (HPLC) | ≥ 99.0% | Meets stringent pharmacopeial standards for Active Pharmaceutical Ingredients. |
Visualizations
Synthetic Workflow
Workflow for the synthesis of Furosemide highlighting the key intermediate.
Pharmacodynamic Pathway
Pharmacodynamic signaling and physiological response pathway of Furosemide.
References
-
Title: 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid | C7H5Cl2NO4S | CID 17655 Source: PubChem URL: [1]
-
Title: Application Note: A Detailed Protocol for the Synthesis of Furosemide from 2,4-Dichlorobenzoic Acid Source: Benchchem URL: [2]
-
Title: Sustainable Chemistry and Pharmacy - Microwave assisted synthesis of furosemide Source: Zenodo URL: [3]
-
Title: CN105906589A - Preparation method of furosemide Source: Google Patents URL: [4]
Sources
Application Note: Advanced Analytical Strategies for Furosemide Impurity B
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and stability testing of Furosemide. It moves beyond standard pharmacopoeial recipes to provide a robust, mechanism-based approach to detecting Impurity B.[1]
Executive Summary
Furosemide, a high-ceiling loop diuretic, is susceptible to specific degradation pathways that compromise drug efficacy and safety. Impurity B (2,4-Dichloro-5-sulfamoylbenzoic acid) represents a critical quality attribute; it serves dual roles as both a process intermediate (unreacted precursor) and a hydrolytic degradation product .[1]
While USP and EP monographs provide legacy methods utilizing hazardous solvents (Tetrahydrofuran) or complex ion-pairing agents (Cetrimide), this guide presents a modernized High-Performance Liquid Chromatography (HPLC-UV) protocol and a high-sensitivity LC-MS/MS method.[1] These protocols prioritize column longevity, solvent safety, and superior resolution.
Chemical Profile & Mechanism of Formation[2][3]
Understanding the "why" allows for better method development. Impurity B is more polar than the parent API, leading to earlier elution in reverse-phase systems.[1]
The Dual-Origin Pathway
Impurity B is unique because its presence indicates either insufficient reaction completion during manufacturing or moisture-induced degradation during storage.[1]
Chemical Structure:
-
Furosemide: 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid[1][2]
-
Impurity B: 2,4-dichloro-5-sulfamoylbenzoic acid[1][3][4][5][6][7][8]
Mechanism:
-
Synthesis: Furosemide is synthesized by reacting Impurity B with furfurylamine.[1] Residual Impurity B remains if the reaction is incomplete.
-
Degradation: Under acidic conditions or light exposure, the secondary amine bond in Furosemide hydrolyzes, cleaving off the furfuryl group and reverting the molecule back to Impurity B.
Figure 1: The cyclic relationship of Impurity B as both a building block and a breakdown product.
Method Development Strategy
Critical Parameter: pH Control
Both Furosemide and Impurity B contain acidic sulfonamide and carboxylic acid moieties.[1]
-
pKa values: Furosemide has pKa values approx.[1] 3.8 (COOH) and 9.9 (Sulfonamide).
-
Mobile Phase pH: To ensure robust retention and sharp peak shape, the pH must be suppressed below the pKa of the carboxylic acid to keep the analytes in their non-ionized (protonated) form. A pH of 2.5 – 3.0 is ideal.
-
Why not neutral pH? At neutral pH, both compounds are ionized, leading to early elution and poor resolution on C18 columns.
-
Critical Parameter: Detection Wavelength
-
254 nm: Standard UV detection, good sensitivity for the benzene ring.
-
272 nm: Often provides better specificity for Furosemide related compounds, minimizing baseline noise from mobile phase modifiers.[1]
Protocol 1: Modernized HPLC-UV (QC Standard)
Replaces USP/EP legacy methods with a green-chemistry compatible, robust alternative.[1]
Instrument Setup
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: C18 End-capped (e.g., Inertsil ODS-3V or Waters Symmetry C18), 250 x 4.6 mm, 5 µm.[1]
-
Note: End-capping reduces silanol interactions with the amine nitrogen, preventing tailing.[1]
-
Reagents
-
Mobile Phase A: 1% Glacial Acetic Acid in Water (pH ~2.6).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Diluent: Water:Acetonitrile (50:50 v/v).[1]
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 25°C |
| Detection | UV @ 272 nm (Primary), 254 nm (Secondary) |
| Run Time | 45 minutes |
| Mode | Gradient (See Table Below) |
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Action |
| 0.0 | 70 | 30 | Equilibration |
| 20.0 | 50 | 50 | Elution of Impurity B & Furosemide |
| 30.0 | 20 | 80 | Wash Column (Late eluters) |
| 35.0 | 70 | 30 | Return to Initial |
| 45.0 | 70 | 30 | Re-equilibration |
Expected Results
-
Impurity B Retention: ~8–10 min (Elutes before Furosemide due to higher polarity).[1]
-
Resolution (Rs): > 2.0 between Impurity B and Furosemide.[1][8]
Protocol 2: High-Sensitivity LC-MS/MS (Trace Analysis)
For cleaning validation or when Impurity B levels are <0.05%.
Instrument Setup
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ).
-
Ionization: Electrospray Ionization (ESI) – Negative Mode .[1]
-
Why Negative Mode? The sulfonamide and carboxylic acid groups deprotonate easily, offering superior sensitivity over positive mode.
-
MS Parameters (Source Dependent)
-
Spray Voltage: -2500 V
-
Capillary Temp: 350°C
-
Sheath Gas: 40 arb units[1]
MRM Transitions (Multiple Reaction Monitoring)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Furosemide | 329.0 [M-H]⁻ | 285.0 | 20 | Quantifier |
| Impurity B | 268.9 [M-H]⁻ | 205.0 | 25 | Quantifier |
| Impurity B | 268.9 [M-H]⁻ | 141.0 | 35 | Qualifier |
Note: Impurity B (C7H5Cl2NO4S) has a molecular weight of ~270.[4][5][9]09. The deprotonated ion is ~269 m/z.
Analytical Workflow & Decision Tree
Figure 2: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements.
Validation & Troubleshooting
System Suitability Criteria
To ensure the method is valid for daily use, the following criteria must be met:
-
Tailing Factor (T): NMT 1.5 for both Furosemide and Impurity B.[1]
-
Resolution (Rs): NMT 2.0 between Impurity B and any adjacent peak.
-
Precision: RSD NMT 2.0% for 6 replicate injections of the standard.
Common Issues & Solutions
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols.[1] | Ensure column is "End-capped".[1] Increase buffer strength slightly or lower pH to 2.5. |
| RT Shift | pH fluctuation in mobile phase. | Use a precise pH meter.[1] The sulfonamide group is sensitive to pH changes near its pKa. |
| Ghost Peaks | Carryover or Gradient impurities.[1] | Run a blank injection.[1][3] If ghost peaks appear at the same time as Impurity B, check the water quality. |
| Low Sensitivity | Incorrect wavelength.[1] | Ensure 272 nm is used. 254 nm is acceptable but may have higher background noise. |
References
-
European Pharmacopoeia (Ph.[1][5] Eur.) . Furosemide Monograph 10.0. (2023).[1][3][8] [1]
-
United States Pharmacopeia (USP) . Furosemide USP43-NF38 Monograph. (2023).[1] [1]
-
National Institutes of Health (NIH) . Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 2023.[3][8][10]
-
ResearchGate . Development and Validation of HPLC Method for Furosemide and Impurities. (2025).
-
ICH Guidelines . Q3A(R2) Impurities in New Drug Substances.
Sources
- 1. allmpus.com [allmpus.com]
- 2. Furosemide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pharmaceresearch.com [pharmaceresearch.com]
- 5. veeprho.com [veeprho.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. britiscientific.com [britiscientific.com]
- 8. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Furosemide EP Impurity B | CAS No: 2736-23-4 [aquigenbio.com]
- 10. mdpi.com [mdpi.com]
large-scale synthesis of Lasamide for drug development
Application Note: Scalable Synthesis of Lasamide (2,4-Dichloro-5-sulfamoylbenzoic Acid) for Drug Discovery & Development
Part 1: Strategic Overview & Disambiguation
Disambiguation Alert: This protocol details the synthesis of Lasamide (2,4-dichloro-5-sulfamoylbenzoic acid, CAS 2736-23-4). While phonetically similar to Lacosamide (an antiepileptic drug), Lasamide is a distinct chemical entity serving as the key sulfonamide scaffold for the diuretic Furosemide and, more recently, as a lead compound for novel Carbonic Anhydrase Inhibitors (CAIs) targeting glaucoma and hypoxic tumors [1, 2].
The Role of Lasamide in Modern Drug Development
Lasamide has evolved from a mere industrial intermediate to a primary building block in fragment-based drug discovery (FBDD). Its structure contains two competitive metal-binding groups (primary sulfonamide and carboxylate) packed within a low-molecular-weight scaffold (
-
Classic Application: Precursor to Furosemide (via condensation with furfurylamine).
-
Modern Application: A potent inhibitor of human Carbonic Anhydrase isoforms hCA IX and XII (transmembrane tumor-associated isoforms), making it a target for antiglaucoma and anticancer research [2].
Part 2: Retrosynthetic Analysis & Reaction Engineering
The industrial synthesis of Lasamide relies on a two-step Electrophilic Aromatic Substitution (
Mechanism & Causality
-
Chlorosulfonation (The Critical Step): The starting material, 2,4-dichlorobenzoic acid, is electron-deficient due to the two chlorine atoms and the carboxyl group. To overcome this deactivation, chlorosulfonic acid (
) acts as both the solvent and the electrophile. High temperatures ( ) are required to force the substitution at the meta-position relative to the carboxyl group (position 5), governed by steric hindrance and directing effects. -
Amidation (Ammonolysis): The resulting sulfonyl chloride is highly reactive. Treatment with aqueous ammonia converts the sulfonyl chloride to the sulfonamide. This step must be temperature-controlled (
) to prevent hydrolysis of the sulfonyl chloride back to the sulfonic acid, which would reduce yield.
Pathway Visualization
Figure 1: Synthetic pathway for Lasamide (2,4-Dichloro-5-sulfamoylbenzoic Acid) illustrating the chlorosulfonation and amidation sequence.
Part 3: Detailed Experimental Protocol (100g Scale)
This protocol is designed for scalability.[1] For kilogram-scale production, heat transfer and gas scrubbing become critical control points.
Materials & Reagents
| Reagent | CAS | Role | Hazards |
| 2,4-Dichlorobenzoic acid | 50-84-0 | Substrate | Irritant |
| Chlorosulfonic acid | 7790-94-5 | Reagent/Solvent | Corrosive, Reacts violently with water |
| Ammonium Hydroxide (25%) | 1336-21-6 | Amination Agent | Corrosive, Volatile |
| Hydrochloric Acid (37%) | 7647-01-0 | Precipitation | Corrosive |
Step 1: Chlorosulfonation (Synthesis of Sulfonyl Chloride Intermediate)
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a thermometer, and a dropping funnel. Connect the condenser outlet to a gas scrubber containing 20% NaOH solution (to trap HCl and
gas). -
Charging: Charge 300 mL (approx. 525g, ~8.8 eq) of Chlorosulfonic acid into the flask.
-
Note: Excess acid serves as the solvent.
-
-
Addition: Cool the acid to
. Add 100g (0.52 mol) of 2,4-Dichlorobenzoic acid portion-wise over 30 minutes.-
Causality: Controlled addition prevents localized overheating and charring.
-
-
Reaction: Slowly heat the mixture to 145\text{--}150^\circ\text{C} using an oil bath. Maintain this temperature for 3--4 hours .
-
Checkpoint: The reaction is complete when evolution of HCl gas ceases.
-
-
Quenching (Critical Safety Step):
-
Cool the reaction mass to
. -
Prepare a slurry of 1kg crushed ice and 500 mL water in a large beaker.
-
Slowly pour the reaction mass onto the ice with vigorous stirring.
-
Warning: This is highly exothermic. Maintain temperature
to prevent hydrolysis. -
Filter the precipitated sulfonyl chloride intermediate. Wash with cold water (
) until washings are neutral. Use the wet cake immediately for the next step.
-
Step 2: Amidation (Conversion to Lasamide)
-
Setup: 2L reaction vessel with cooling jacket or ice bath.
-
Ammonolysis: Charge 400 mL of Ammonium Hydroxide (25% aq) into the vessel. Cool to 0\text{--}5^\circ\text{C} .
-
Addition: Add the wet sulfonyl chloride cake from Step 1 in small portions over 45 minutes, maintaining internal temperature below 10^\circ\text{C} .
-
Causality: Higher temperatures favor the formation of the sulfonic acid byproduct (hydrolysis) over the sulfonamide.
-
-
Digestion: After addition, allow the temperature to rise to
and stir for 2 hours. The solid should dissolve as the ammonium salt of Lasamide forms. -
Isolation:
-
Filter the solution to remove any unreacted insoluble matter (charcoal treatment can be used here for color removal).
-
Cool the filtrate to
. -
Acidify with conc. HCl to pH 1.0--2.0. The Lasamide will precipitate as a white solid.
-
-
Purification:
-
Filter the crude Lasamide.
-
Recrystallize from Ethanol/Water (1:1) or boiling water.
-
Dry at
under vacuum.
-
Part 4: Process Control & Analytical Validation
To ensure the material is suitable for downstream drug development (e.g., Furosemide synthesis or biological testing), strict quality attributes are required.
Analytical Specifications
| Test | Method | Acceptance Criteria | Note |
| Appearance | Visual | White to off-white crystalline powder | Color indicates oxidation/charring |
| Identification | FTIR / H-NMR | Conforms to structure | Verify sulfonamide peaks |
| Assay | HPLC | Area normalization | |
| Loss on Drying | Gravimetric | Critical for stoichiometry | |
| Related Substances | HPLC | 2,4-Dichlorobenzoic acid | Unreacted starting material |
| Sulfated Ash | Gravimetric | Inorganic salt removal |
Troubleshooting Guide
-
Low Yield in Step 1: Often caused by moisture in the starting material reacting with chlorosulfonic acid. Ensure 2,4-dichlorobenzoic acid is dry (LOD < 0.5%).
-
Sticky Product in Step 2: Indicates partial hydrolysis. Ensure the quench onto ice is rapid and the ammonia addition is kept cold.
-
High Impurity (Starting Material): Reaction temperature in Step 1 was too low or time too short. The ring is deactivated; it requires
.
Part 5: Safety & Environmental Considerations
Chlorosulfonic Acid Handling:
-
This reagent reacts explosively with water, generating HCl and sulfuric acid mist.
-
Protocol: All glassware must be oven-dried. Personnel must wear full face shields, chemical-resistant aprons, and heavy nitrile/neoprene gloves.
-
Waste: The quench filtrate contains large amounts of dilute sulfuric and hydrochloric acid. It must be neutralized with lime or caustic soda before disposal.
Lasamide Handling:
-
While less hazardous, Lasamide is a sulfonamide. Personnel with sulfa-drug allergies should avoid exposure.
-
Occupational asthma has been reported in facilities manufacturing Lasamide [3].[2] Use local exhaust ventilation (LEV).
References
-
Baroni, C. et al. (2024).[3] Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies.[3][4] ACS Medicinal Chemistry Letters, 15(10), 1749–1755.[3] Link
-
Nocentini, A. et al. (2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms.[5][6] ChemistryMedChem, e202400601. Link
-
MedKoo Biosciences. (n.d.). Lasamide Product Description and Safety Data. MedKoo. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17655, 2,4-Dichloro-5-sulfamoylbenzoic acid. PubChem. Link
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
application of 2,4-Dichloro-5-sulfamoylbenzoic acid in diuretic drug synthesis
Application Note: High-Yield Synthesis of Furosemide via Regioselective S_NAr of 2,4-Dichloro-5-sulfamoylbenzoic Acid
Executive Summary
This application note details the optimized protocol for utilizing 2,4-Dichloro-5-sulfamoylbenzoic acid (CAS 2736-23-4) as the critical scaffold in the synthesis of the loop diuretic Furosemide . Unlike generic textbook procedures, this guide focuses on the Critical Process Parameters (CPPs) governing the regioselective nucleophilic aromatic substitution (
Chemical Basis & Mechanism
The Scaffold: 2,4-Dichloro-5-sulfamoylbenzoic Acid
This intermediate is unique due to its specific substitution pattern, which directs incoming nucleophiles with high precision.
-
Activation: The phenyl ring possesses two electron-withdrawing groups (EWGs): the Carboxylic Acid (-COOH) at C-1 and the Sulfonamide (-SO
NH ) at C-5. -
Regioselectivity (The "Why"):
-
C-4 Chlorine: Located para to the -COOH and ortho to the -SO
NH . Both EWGs cooperatively lower the electron density at C-4, making it highly susceptible to nucleophilic attack. -
C-2 Chlorine: Located ortho to the -COOH but meta to the -SO
NH . The activation is weaker, and steric hindrance from the adjacent carboxylic acid further discourages attack. -
Result: Under controlled conditions, furfurylamine exclusively displaces the C-4 chlorine.
-
Reaction Scheme
The synthesis involves the condensation of 2,4-Dichloro-5-sulfamoylbenzoic acid with furfurylamine (2-aminomethylfuran) under thermal conditions.[1]
Caption: Figure 1. Reaction pathway showing the nucleophilic attack on the activated C-4 position.
Experimental Protocol
Safety Warning: Furfurylamine is a skin irritant and potential sensitizer. Perform all operations in a fume hood.
Materials
| Reagent | CAS | Equiv.[2][3][4] | Role |
| 2,4-Dichloro-5-sulfamoylbenzoic acid | 2736-23-4 | 1.0 | Limiting Reagent |
| Furfurylamine | 617-89-0 | 2.5 - 3.0 | Nucleophile & Acid Scavenger |
| 2-Methoxyethanol (or Diglyme) | 109-86-4 | 5-10 Vol | Solvent (High BP) |
| Acetic Acid (Glacial) | 64-19-7 | N/A | pH Adjustment (Precipitation) |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge a 3-neck round-bottom flask with 2,4-Dichloro-5-sulfamoylbenzoic acid (10.0 g, 37.0 mmol).
-
Add 2-Methoxyethanol (30 mL). Stir to create a suspension.
-
Add Furfurylamine (9.0 g, 92.5 mmol, ~2.5 equiv) dropwise over 10 minutes.
-
Note: The reaction is exothermic. A slight temperature rise is normal. The excess amine acts as a base to neutralize the HCl generated during the substitution.
-
Step 2: Thermal Condensation
-
Heat the mixture to 125°C - 130°C (Reflux).
-
Maintain reflux for 4 to 6 hours .
Step 3: Workup & Isolation
-
Cool the reaction mixture to 80°C .
-
Add Water (30 mL) followed by Activated Carbon (1.0 g). Stir for 15 mins to remove colored oxidation byproducts.
-
Filter hot (through Celite) to remove carbon.
-
Cool the filtrate to 20°C .
-
Slowly acidify with Glacial Acetic Acid (or 2N HCl) to pH 4.0 – 4.5.
-
Observation: Furosemide will precipitate as a white to off-white solid.
-
-
Stir the slurry at 5°C for 1 hour to maximize yield.
Step 4: Purification
-
Filter the solid and wash with cold water (2 x 10 mL).
-
Recrystallization (Critical for Purity): Dissolve the crude cake in a minimum amount of boiling Ethanol/Water (90:10). Cool slowly to 4°C.
-
Dry in a vacuum oven at 60°C for 6 hours.
Critical Process Parameters (CPP) & Troubleshooting
The following table summarizes the causal relationship between experimental variables and product quality.
| Parameter | Recommended Range | Impact of Deviation |
| Temperature | 125°C – 135°C | <120°C: Incomplete conversion (High Impurity B).>140°C: Formation of Impurity G (Double substitution). |
| Stoichiometry | 2.5 – 3.0 equiv | <2.0 equiv: Yield loss (amine consumed by HCl).>4.0 equiv: Difficult purification; increased cost. |
| pH (Precipitation) | 4.0 – 4.5 | <3.5: Co-precipitation of impurities/salts.>5.0: Product remains soluble (Yield loss). |
Impurity Profile (HPLC)
-
Impurity B (Starting Material): Indicates insufficient reaction time or low temperature.
-
Impurity G (Bis-furfuryl): Occurs if temperature is too high (>145°C), causing the C-2 chlorine to also react.
-
Impurity A (Hydrolysis): 2-chloro-4-furfurylamino-5-sulfamoylbenzoic acid. Caused by wet solvents or excessive heating in aqueous acid.
Process Logic & Analytics Workflow
The following diagram illustrates the decision-making logic during the synthesis and purification stages.
Caption: Figure 2. Logic flow for reaction monitoring and impurity control.
References
-
BenchChem. (2025).[7] Literature review on the synthesis of furosemide precursors. Retrieved from
-
Zhang, H., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(6), 2415. Retrieved from
-
Simson Pharma. (2023). Furosemide EP Impurity Standards and Data. Retrieved from
-
Google Patents. (2016). CN106117168A - Preparation method of furosemide. Retrieved from
-
European Pharmacopoeia. (2023).[6] Furosemide Monograph: Impurity B (2,4-Dichloro-5-sulfamoylbenzoic acid). Retrieved from
Sources
- 1. CN105906589A - Preparation method of furosemide - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. 2,4-Dichloro-5-sulfamoylbenzoic acid price,buy 2,4-Dichloro-5-sulfamoylbenzoic acid - chemicalbook [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preclinical Evaluation of Lasamide-Derived Antidiabetic Agents
Executive Summary & Scientific Rationale
Lasamide (2,4-dichloro-5-sulfamoylbenzoic acid) is historically recognized as a key intermediate in the synthesis of loop diuretics like Furosemide.[1][2] However, its core structure contains a sulfonamide moiety (
The scientific challenge in developing antidiabetic derivatives of Lasamide lies in divergent synthesis : modifying the scaffold to ablate diuretic activity (typically driven by Carbonic Anhydrase inhibition or NKCC2 inhibition) while enhancing affinity for the Sulfonylurea Receptor 1 (SUR1) on pancreatic
This guide outlines a rigorous experimental pipeline to synthesize, screen, and validate Lasamide derivatives for Type 2 Diabetes (T2D) therapy, focusing on Glucose-Stimulated Insulin Secretion (GSIS) and mechanistic validation.
Experimental Workflow Overview
The following flowchart illustrates the critical path from scaffold derivatization to in vivo validation.
Figure 1: Strategic pipeline for converting the Lasamide diuretic scaffold into an antidiabetic lead.
Phase I: In Silico & Chemical Strategy
Before wet-lab screening, derivatives must be designed to shift affinity from Carbonic Anhydrases (CA) to the Sulfonylurea Receptor (SUR1).
-
Chemical Strategy: The carboxylic acid group of Lasamide is the primary target. Converting this to a sulfonylurea bridge (
) is the classic approach to generate SUR1 affinity. -
Docking Protocol:
-
Target: Cryo-EM structure of the pancreatic K-ATP channel (PDB ID: 6C3O).
-
Control Ligand: Glibenclamide (Positive control).
-
Selection Criteria: Derivatives showing high binding energy (
) at the SUR1 transmembrane binding pocket.
-
Phase II: In Vitro Functional Assays (Protocols)
Protocol A: Glucose-Stimulated Insulin Secretion (GSIS)
Objective: Quantify the ability of Lasamide derivatives to trigger insulin release in pancreatic
Materials:
-
Cell Line: MIN6 or INS-1E (Murine pancreatic
-cell lines). -
Media: DMEM (High Glucose) + 10% FBS.
-
Buffer: Krebs-Ringer Bicarbonate (KRB) buffer (Ca2+ free initially).
-
Controls:
Step-by-Step Methodology:
-
Seeding: Plate MIN6 cells at
cells/well in 24-well plates. Incubate for 48h to reach 80% confluency. -
Starvation: Wash cells 2x with PBS. Incubate in glucose-free KRB buffer for 1 hour to reset basal insulin secretion.
-
Treatment: Replace buffer with KRB containing:
-
Low Glucose (2.8 mM) + Compound (1–100
M) [To test for hypoglycemia risk]. -
High Glucose (16.7 mM) + Compound (1–100
M) [To test efficacy].
-
-
Incubation: Incubate for 60 minutes at 37°C.
-
Collection: Collect supernatant immediately and store at -80°C.
-
Quantification: Analyze insulin using a Rat/Mouse Insulin ELISA Kit . Normalize results to total protein content (BCA Assay) to account for cell count variations.
Data Interpretation:
-
Success Criteria: A >2-fold increase in insulin secretion at High Glucose compared to DMSO control.
-
Safety Flag: Significant insulin secretion at Low Glucose indicates a risk of fasting hypoglycemia (a common side effect of potent sulfonylureas).
Protocol B: Mechanistic Validation (Calcium Influx)
Rationale: Sulfonylureas work by closing
-
Dye Loading: Incubate MIN6 cells with Fluo-4 AM (2
M) for 30 mins. -
Baseline Recording: Measure fluorescence (Ex/Em: 494/506 nm) for 30 seconds to establish baseline.
-
Injection: Inject Lasamide derivative (10
M). -
Observation: A sharp spike in fluorescence indicates intracellular
influx. -
Specificity Check: Pre-treat cells with Diazoxide (
opener). If Diazoxide blocks the effect of the Lasamide derivative, the mechanism is confirmed as SUR1-dependent.
Phase III: Counter-Screening (The "Lasamide Specific" Step)
Because Lasamide is a diuretic precursor, derivatives may retain Carbonic Anhydrase (CA) inhibitory activity, which would cause unwanted diuresis and pH imbalance.
Protocol: Carbonic Anhydrase Esterase Assay.
-
Substrate: p-Nitrophenyl acetate (pNPA).
-
Enzyme: Recombinant Human CA-II.
-
Method: Monitor the hydrolysis of pNPA to p-nitrophenol (yellow color) at 405 nm.
-
Goal: High
(> 10 M) against CA-II. We want the compound to be inactive here.
Phase IV: In Vivo Efficacy (OGTT)
Animal Model: Streptozotocin (STZ)-induced Type 2 Diabetic Wistar Rats (Low dose STZ + High Fat Diet).
Oral Glucose Tolerance Test (OGTT) Protocol:
-
Grouping: (n=6 per group)
-
Normal Control.[3]
-
Diabetic Control (Vehicle).
-
Standard (Glibenclamide 5 mg/kg).
-
Lasamide Derivative (Low: 10 mg/kg, High: 50 mg/kg).
-
-
Fasting: Overnight fast (12 hours).
-
Dosing: Administer compounds via oral gavage (p.o.) 30 minutes prior to glucose load.
-
Glucose Load: Administer Glucose (2 g/kg) p.o.
-
Sampling: Measure blood glucose via tail vein at 0, 30, 60, 90, and 120 minutes.
Data Presentation Table:
| Group | Fasting BG (mg/dL) | 30 min BG | 120 min BG | AUC (0-120) | % Reduction vs Control |
| Diabetic Control | Reference | - | |||
| Glibenclamide | Significant | 55% | |||
| Lasamide-Deriv 1 | High | 5% (Inactive) | |||
| Lasamide-Deriv 2 | Significant | 48% (Active) |
References
-
Kilbile, J. T., et al. (2024). "Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms." ChemMedChem.
- Context: Establishes the current medicinal chemistry landscape of the Lasamide scaffold and its derivatiz
-
Gribble, F. M., & Ashcroft, F. M. (2000). "Sulfonylurea sensitivity of adenosine triphosphate-sensitive potassium channels from beta-cells." Diabetologia.
- Context: The authoritative protocol for SUR1/Kir6.
-
Sola, D., et al. (2015). "Sulfonylureas and their use in clinical practice." Archives of Medical Science.
- Context: Clinical benchmarking for sulfonylurea efficacy.
-
Attia, M. I., et al. (2013). "Design, synthesis and pharmacodynamic evaluation of novel sulfonylurea derivatives as antidiabetic agents." Journal of Enzyme Inhibition and Medicinal Chemistry.
- Context: Provides the specific synthetic chemistry pathways for converting sulfonamides to sulfonylureas.
Sources
- 1. 2-4-Dichloro-5-Sulfamoyl Benzoic Acid (Lasamide) at Best Price, Manufacturer & Supplier, Ankleshwar [shreeneels.net]
- 2. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(aminosulfonyl)-2,4-dichlorobenzoic acid. This key intermediate, also known as 2,4-dichloro-5-sulfamoylbenzoic acid, is crucial in the production of various pharmaceuticals, most notably the diuretic Furosemide.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis, improve yields, and ensure high purity of the final product.
Synthesis Overview & Workflow
The most common and established synthetic route to 5-(aminosulfonyl)-2,4-dichlorobenzoic acid begins with 2,4-dichlorobenzoic acid.[2][3] The process involves two primary stages:
-
Chlorosulfonation: An electrophilic aromatic substitution where 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid to introduce a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, yielding the intermediate 2,4-dichloro-5-(chlorosulfonyl)benzoic acid.[3][4]
-
Amination (Ammonolysis): The highly reactive chlorosulfonyl intermediate is then treated with an ammonia source to convert the chlorosulfonyl group into the desired aminosulfonyl (sulfonamide) group (-SO₂NH₂), forming the final product.[4][5]
Visualizing the Synthesis Pathway
The following diagram illustrates the core two-step synthesis process.
Caption: Core synthesis route for 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your process optimization.
Q1: My chlorosulfonation step has a low yield or fails to go to completion. What are the likely causes and how can I fix it?
Potential Causes & Solutions:
-
Insufficient Reagent: Chlorosulfonic acid acts as both the reagent and the solvent in many published procedures. An insufficient molar excess may lead to an incomplete reaction.
-
Recommendation: A common molar ratio of 2,4-dichlorobenzoic acid to chlorosulfonic acid is in the range of 1:4 to 1:10.[5] Ensure you are using a sufficient excess.
-
-
Low Reaction Temperature: This electrophilic aromatic substitution is an energy-intensive reaction. Temperatures that are too low will result in a sluggish and incomplete conversion.
-
Short Reaction Time: The reaction requires adequate time to proceed to completion.
-
Recommendation: Reaction times of 1 to 6 hours at the target temperature are typically reported after the addition of the starting material.[4][5] Consider taking aliquots to monitor the reaction's progress via techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Presence of Water: Chlorosulfonic acid reacts violently with water, which will consume the reagent and prevent the desired reaction from occurring.
-
Recommendation: Ensure all glassware is thoroughly dried and the starting material (2,4-dichlorobenzoic acid) is anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.
-
Q2: I'm observing significant formation of byproducts during chlorosulfonation. How can I improve the selectivity?
Potential Causes & Solutions:
-
Overly High Reaction Temperature: While high temperatures are necessary, excessive heat can lead to side reactions, including decarboxylation or the formation of sulfones, where the intermediate sulfonic acid reacts with another molecule of the starting material.[6] At very high temperatures, chlorosulfonic acid can also act as a chlorinating agent, leading to further chlorinated byproducts.[6][7]
-
Recommendation: Maintain strict temperature control, ideally within the 130-150°C range.[5] Avoid localized overheating by ensuring efficient stirring and controlled heating.
-
-
Incorrect Reagent Addition: Adding the 2,4-dichlorobenzoic acid too quickly to the hot chlorosulfonic acid can create localized temperature spikes, promoting side reactions.
-
Recommendation: It is generally preferable to add the aromatic substrate gradually to the excess chlorosulfonic acid rather than the other way around.[6] This helps to maintain better temperature control and a consistent excess of the sulfonating agent.
-
Q3: The amination step is inefficient, resulting in a low yield of the final product. What are the critical parameters to control?
Potential Causes & Solutions:
-
Hydrolysis of the Chlorosulfonyl Intermediate: The intermediate, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, is highly susceptible to hydrolysis. The sulfonyl chloride group will readily react with water to form the corresponding and unreactive sulfonic acid.
-
Recommendation: After the chlorosulfonation step, the reaction mixture is typically quenched by carefully adding it to ice water to precipitate the intermediate.[5] This solid should be filtered and washed quickly with cold water, then used immediately in the amination step without extensive drying to minimize contact time with water.
-
-
Poor Temperature Control During Ammonolysis: The reaction with ammonia is exothermic. If the temperature is not controlled, it can lead to side reactions.
-
Recommendation: The amination should be carried out at a low temperature. Add the chlorosulfonyl intermediate in portions to the ammonia solution while maintaining the temperature below 10°C.[8]
-
-
Incorrect pH during Workup: The final product is amphoteric, meaning it has both acidic (carboxylic acid) and basic (sulfonamide) properties.[3] Its solubility is highly dependent on pH.
-
Recommendation: After the amination reaction, the product is precipitated by acidifying the solution. The pH should be carefully adjusted to around 1-2 to ensure complete precipitation of the carboxylic acid form.[8]
-
Q4: My final product has low purity. What are the best purification strategies?
Potential Causes & Solutions:
-
Incomplete Reactions: The most common impurities are unreacted starting material or the intermediate from the chlorosulfonation step.
-
Recommendation: Ensure each reaction step goes to completion by monitoring with TLC or HPLC.
-
-
Side Product Formation: As discussed, side products can form during the chlorosulfonation step.
-
Recommendation: The most effective purification method for the final product is recrystallization.[5] A mixture of alcohol and water is often used.[5] The crude product can be dissolved in an aqueous alcohol solution, potentially treated with activated carbon to remove colored impurities, and then allowed to slowly crystallize to obtain a high-purity product.[5]
-
Frequently Asked Questions (FAQs)
-
What is the role of a catalyst in the chlorosulfonation step? Some patents mention the use of catalysts like sulfuric acid, iron trichloride, or zinc dichloride.[5] These are Lewis acids that can further polarize the S-Cl bond in chlorosulfonic acid, potentially increasing the electrophilicity of the sulfonating species (SO₂Cl⁺) and facilitating the reaction.[9]
-
How should I safely handle chlorosulfonic acid? Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety goggles, lab coat), and have a suitable quenching agent (like dry sand or sodium bicarbonate) nearby.
-
Can I use a different aminating agent instead of ammonia? Yes, the chlorosulfonyl intermediate can be reacted with other primary or secondary amines to produce a range of N-substituted sulfonamides.[10] However, for the synthesis of 5-(aminosulfonyl)-2,4-dichlorobenzoic acid itself, aqueous or gaseous ammonia is the required reagent.[3]
-
What is a typical overall yield for this synthesis? Traditional methods often report yields around 50%. However, optimized processes, such as those described in some patents, claim yields as high as 70% with a purity of over 99%.[5]
Detailed Experimental Protocols
Protocol 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid
This protocol is a synthesis of information from multiple sources and should be adapted and optimized for your specific laboratory conditions.
Materials:
-
2,4-Dichlorobenzoic Acid
-
Chlorosulfonic Acid
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add chlorosulfonic acid (e.g., 5-8 molar equivalents).
-
Begin stirring and carefully heat the chlorosulfonic acid to 130°C.
-
Slowly and portion-wise, add the 2,4-dichlorobenzoic acid (1 molar equivalent) to the hot acid over a period of 1-2 hours, ensuring the temperature does not exceed 150°C.
-
After the addition is complete, maintain the reaction mixture at 135-150°C for 2-6 hours, monitoring the reaction progress by TLC or HPLC.[4][5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. This is a highly exothermic process.
-
The intermediate product, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, will precipitate as a solid.
-
Filter the solid under vacuum and wash it with cold water. Proceed immediately to the amination step.
Protocol 2: Amination of 2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid
Materials:
-
Wet 2,4-dichloro-5-(chlorosulfonyl)benzoic acid (from Protocol 1)
-
Aqueous Ammonia (e.g., 20-25%)
-
Hydrochloric Acid (e.g., 30%)
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, place the aqueous ammonia solution.
-
In small portions, add the wet intermediate from the previous step to the ammonia solution, ensuring the internal temperature is maintained below 10°C.[8]
-
After the addition is complete, allow the mixture to stir at room temperature for approximately 1 hour.[8]
-
Cool the mixture again in an ice bath.
-
Slowly add hydrochloric acid to the reaction mixture to acidify it to a pH of 1-2.[8] The final product will precipitate as a white solid.
-
Filter the solid product, wash it thoroughly with water until the washings are neutral, and dry it under vacuum.
-
For higher purity, the crude product can be recrystallized from an ethanol/water mixture.[5]
Data Summary
The following table summarizes key reaction parameters gathered from various sources to guide optimization efforts.
| Parameter | Step 1: Chlorosulfonation | Step 2: Amination |
| Key Reagent | Chlorosulfonic Acid | Aqueous Ammonia |
| Molar Ratio (Reagent:Substrate) | 4:1 to 10:1[5] | Excess |
| Temperature | 130 - 150 °C[5] | < 10 °C[8] |
| Reaction Time | 1 - 6 hours[5] | ~ 1 hour[8] |
| Critical Control Point | Strict temperature control to avoid side products.[6] | Low temperature during addition; pH control during workup.[8] |
Troubleshooting Workflow
The following decision tree can help diagnose issues during the synthesis.
Caption: A decision tree for troubleshooting low yield issues.
References
- Google Patents. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
Apicule. 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid (CAS No: 2736-23-4) API Intermediate Manufacturers. [Link]
-
Scribd. Sulfonation and Chlorosulfonation Mechanisms. [Link]
- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
PubChem. 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid. [Link]
-
PubMed. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. [Link]
-
Chegg. Question 2 Furosemide is synthesized in a relatively. [Link]
-
GlobalSpec. Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid. [Link]
-
Wikipedia. Aromatic sulfonation. [Link]
-
Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene?. [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]
- 5. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. globalspec.com [globalspec.com]
- 8. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of 2,4-Dichloro-5-sulfamoylbenzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the notorious aqueous solubility challenges associated with 2,4-Dichloro-5-sulfamoylbenzoic acid (also known as Lasamide or 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid)[1].
This compound is a critical intermediate in the synthesis of loop diuretics like Furosemide[2]. However, its rigid crystal lattice and specific ionization profile frequently cause precipitation during in vitro assays and bulk formulations. This guide provides field-proven, self-validating methodologies to achieve reliable solvation.
Part 1: Physicochemical Property Profile
Understanding the thermodynamic barriers to dissolution is the first step in overcoming them. The table below summarizes the critical properties dictating the solubility behavior of this compound.
| Property | Value | Causality / Impact on Solubility |
| Molecular Weight | 270.09 g/mol | Moderate molecular size; steric bulk is not the primary barrier to aqueous dissolution[3]. |
| pKa (Predicted) | 2.08 ± 0.25 | The presence of electron-withdrawing chloro and sulfamoyl groups makes the carboxylic acid highly acidic. It remains protonated (unionized) in acidic media, causing insolubility[2]. |
| Water Solubility | Insoluble | Strong intermolecular hydrogen bonding between the sulfamoyl and carboxylic acid groups creates a high crystal lattice energy that pure water cannot disrupt[3]. |
| Organic Solubility | Soluble in DMSO / DMF | Polar aprotic solvents successfully disrupt the hydrogen bonding network, allowing for high-concentration stock solutions[4]. |
Part 2: Troubleshooting Guides & FAQs
Q1: Why does 2,4-dichloro-5-sulfamoylbenzoic acid precipitate immediately when I dilute my DMSO stock into a physiological buffer (pH 7.4)? A: This is a classic case of solvent-shift precipitation . Although the bulk buffer pH (7.4) is well above the compound's pKa of 2.08[3], rapid dilution from DMSO into an aqueous environment causes local supersaturation at the injection site. The kinetic rate of precipitation outpaces the thermodynamic rate of ionization. Solution: You must pre-form the sodium salt (see Protocol A), or ensure the receiving buffer has a high buffering capacity (e.g., >100 mM phosphate) and is under vigorous vortexing during the dropwise addition of the DMSO stock.
Q2: Can I use heat to force the compound into an aqueous solution? A: Heating provides only a temporary kinetic advantage by increasing molecular collisions. Because the compound is inherently thermodynamically insoluble in its protonated form[5], it will rapidly crystallize and crash out of solution once it returns to room temperature. Instead of relying on heat, you must alter the thermodynamic state by adjusting the pH to > 4.0, which permanently converts the molecule into a highly soluble carboxylate anion[2].
Q3: How do the structural features of this compound dictate its solubility profile? A: The molecule possesses a carboxylic acid group and a sulfonamide group. The two ortho/para chlorine atoms and the sulfamoyl group exert a strong inductive electron-withdrawing effect, significantly increasing the acidity of the carboxylic acid (lowering its pKa to ~2.08)[2]. While this makes it easy to deprotonate with mild bases, the strong intermolecular hydrogen bonding in the solid state creates a rigid crystal lattice that resists solvation in pure, neutral water without prior pH intervention[3].
Part 3: Self-Validating Experimental Protocols
Do not rely on visual inspection alone to confirm solubility; micro-precipitates can ruin downstream assays and synthesis yields. The following protocols integrate physical validation steps to guarantee true thermodynamic solutions.
Protocol A: pH-Shift Solubilization (Aqueous Salt Formation)
Purpose: To prepare a >10 mM aqueous solution for chemical synthesis or bulk formulation without the use of organic co-solvents. Causality: Titrating with a strong base forces the deprotonation of the carboxylic acid, shifting the equilibrium from a hydrophobic crystalline solid to a highly water-soluble sodium carboxylate anion.
-
Suspension: Weigh 27.0 mg of 2,4-dichloro-5-sulfamoylbenzoic acid (0.1 mmol) and suspend it in 8.0 mL of ultra-pure water. Note: The solution will appear milky and opaque due to insolubility.
-
Titration: Under continuous magnetic stirring (400 rpm), add 0.1 M NaOH dropwise.
-
Monitoring: Monitor the pH continuously. As the pH crosses 4.0, the suspension will begin to clear. Carefully titrate until the pH stabilizes between 6.5 and 7.5. Do not exceed pH 8.5 to avoid unwanted side reactions.
-
Volume Adjustment: Once fully clear, adjust the final volume to exactly 10.0 mL with ultra-pure water to achieve a precise 10 mM concentration.
-
Self-Validation Check (Critical): Measure the optical density of the solution at 600 nm (OD600) using a spectrophotometer.
-
Validation: An OD600 reading of < 0.01 objectively confirms the complete absence of light-scattering micro-precipitates, validating that the compound is fully solvated.
-
Protocol B: Co-Solvent Master Stock Preparation
Purpose: To prepare a high-concentration (50 mM) master stock for micro-scale in vitro assays. Causality: Polar aprotic solvents like DMSO act as hydrogen-bond acceptors, effectively disrupting the strong intermolecular network of the unionized compound without requiring a pH shift[4].
-
Weighing: Weigh 13.5 mg of the compound into a sterile, solvent-resistant microcentrifuge tube.
-
Solvation: Add exactly 1.0 mL of anhydrous DMSO. Ensure the DMSO is stored over molecular sieves; water absorption in DMSO drastically reduces its solvating power for this compound.
-
Agitation: Vortex vigorously for 60 seconds until the solution appears visually clear.
-
Self-Validation Check (Critical): Centrifuge the tube at 10,000 x g for 5 minutes.
-
Validation: Carefully inspect the bottom of the tube. The absence of a visible pellet provides physical validation that the solution is a true thermodynamic solution, not a colloidal micro-suspension.
-
-
Storage: Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.
Part 4: Solubilization Decision Workflow
Use the following decision tree to select the appropriate solubilization strategy based on your downstream application.
Caption: Decision workflow for selecting the optimal solubilization strategy based on downstream applications.
References
- ChemicalBook - 2,4-Dichloro-5-sulfamoylbenzoic acid | 2736-23-4 Properties and Solubility URL
- PubChem (NIH) - 2,4-dichloro-5-sulfamoylbenzoic acid (CID 17655)
- ChemBK - Lassamide Physico-chemical Properties and Risk/Safety URL
- BenchChem - 2,4-dichloro-5-chlorosulfonyl-benzoic acid | Synthesis and Acidity Context (pKa)
- Shreeneel Chemicals - 2-4-Dichloro-5-Sulfamoyl Benzoic Acid (Lasamide)
Sources
- 1. SID 46513492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]
- 3. 2,4-Dichloro-5-sulfamoylbenzoic acid | 2736-23-4 [chemicalbook.com]
- 4. 2-4-Dichloro-5-Sulfamoyl Benzoic Acid (Lasamide) at Best Price, Manufacturer & Supplier, Ankleshwar [shreeneels.net]
- 5. chembk.com [chembk.com]
optimization of reaction conditions for chlorosulfonation of 2,4-dichlorobenzoic acid
Introduction
Welcome to the Technical Support Center. This guide addresses the chlorosulfonation of 2,4-dichlorobenzoic acid (2,4-DCBA) to produce 2,4-dichloro-5-chlorosulfonylbenzoic acid , a critical intermediate for the loop diuretic Furosemide .
This reaction is a classic Electrophilic Aromatic Substitution (EAS), but it presents unique challenges due to the highly deactivated nature of the aromatic ring (one carboxyl group and two chlorine atoms). The optimization of this process requires balancing kinetic forcing (to overcome ring deactivation) against thermodynamic stability (to prevent sulfone formation and charring).
Module 1: Reaction Mechanism & Pathway
Before troubleshooting, verify your understanding of the reaction pathway.[1] The presence of two electron-withdrawing halogens and a carboxyl group directs the incoming electrophile to the C5 position (synergistic meta-direction relative to -COOH and ortho/para-direction relative to -Cl groups), but significantly raises the activation energy.
Visualizing the Pathway
Figure 1: The conversion requires overcoming the deactivation barrier. Note that the Sulfonyl Chloride is reactive and can couple with the starting material to form Sulfones if the acid ratio is too low.
Module 2: Critical Process Parameters (FAQs)
Q1: My reaction mixture turns into a viscous "black tar" or solidifies, breaking my stirrer. How do I prevent this?
Diagnosis: This is a physical transport issue caused by insufficient solvent volume relative to the salt formation, or charring due to uncontrolled exotherms.
Technical Insight:
The reaction generates stoichiometric quantities of HCl gas. As the reaction proceeds, the mixture transitions from a slurry to a melt. If the molar ratio of chlorosulfonic acid (
Optimization Protocol:
-
Molar Ratio: Increase the
ratio. While theoretical stoichiometry is 2:1, practical optimization requires a 4:1 to 6:1 ratio . The excess acid acts as the solvent. -
Staged Heating (Ramp Profile):
-
Stage A (Addition): Add 2,4-DCBA to
at <20°C . Reason: Controls the initial exotherm and HCl evolution. -
Stage B (Reaction): Ramp slowly to 130–145°C . Reason: This high temperature is required to drive the substitution on the deactivated ring [1, 2].
-
-
Viscosity Modifier: If high viscosity persists, add Thionyl Chloride (
) (0.5 – 1.0 eq) during the heating phase. This converts the intermediate sulfonic acid ( ) to the more soluble sulfonyl chloride ( ) and maintains fluidity.
Q2: I am seeing low yields (<60%). Is the reaction incomplete or am I losing product?
Diagnosis: Low yield in this synthesis is rarely due to "equilibrium" but rather hydrolysis during work-up or incomplete conversion due to ring deactivation.
Troubleshooting Matrix:
| Observation | Root Cause | Corrective Action |
| TLC shows Starting Material | Activation energy not met. | Increase reaction temp to 140°C or extend time (4-6h). Ensure moisture is excluded (water kills the electrophile). |
| Product is an oil/gum | Incomplete crystallization or mixed phases. | The product ( |
| Melting Point is Low | Hydrolysis to Sulfonic Acid. | The sulfonyl chloride hydrolyzes back to sulfonic acid ( |
Q3: High levels of Diaryl Sulfone impurities are detected. Why?
Diagnosis: Sulfone formation is a bimolecular side reaction where the product (
Mechanism:
Solution:
-
Dilution (Pseudo-High Dilution): Increase the volume of chlorosulfonic acid. This statistically reduces the chance of an
molecule encountering an molecule. -
Temperature Control: Do not exceed 150°C . Above this threshold, sulfone formation is thermodynamically favored [3].
-
Addition Order: Ensure 2,4-DCBA is fully dissolved/dispersed at low temperature before the high-heat ramp begins.
Module 3: Experimental Workflow & Troubleshooting
The following decision tree guides you through the optimization process based on your specific failure mode.
Figure 2: Logical flow for diagnosing yield and purity failures.
Module 4: Standardized Protocol (Best Practice)
Based on aggregated optimization data [1, 4], the following protocol balances yield and purity.
Reagents:
-
2,4-Dichlorobenzoic Acid (1.0 eq)[4]
-
Chlorosulfonic Acid (5.0 eq) [Excess acts as solvent]
-
Thionyl Chloride (0.5 eq) [Optional: Viscosity control]
Step-by-Step:
-
Setup: Charge Chlorosulfonic Acid into a dry reactor equipped with a scrubber (HCl evolution). Cool to 10–15°C .
-
Addition: Add 2,4-Dichlorobenzoic Acid portion-wise over 30 minutes. Do not allow temp to exceed 25°C .
-
Ramp: Allow to warm to room temperature, then slowly heat to 140°C over 1 hour.
-
Reaction: Hold at 140–145°C for 3–5 hours. Monitor by TLC (take a mini-aliquot, quench in methanol).
-
Quench (Critical):
-
Cool reaction mass to 30°C.
-
Pour the reaction mass slowly onto crushed ice (approx 10x weight of acid) with vigorous stirring.
-
Keep quench mass <5°C .
-
-
Isolation: Filter the precipitated white solid immediately. Wash with ice-cold water until washings are pH neutral. Dry in a vacuum desiccator (moisture sensitive).
References
-
BenchChem. (2025).[1] Literature review on the synthesis of furosemide precursors. Retrieved from
-
Google Patents. (2009). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid (CN100522936C).[4] Retrieved from
-
ACS Medicinal Chemistry Letters. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters.[5] Retrieved from
-
Veolia North America. (2023). Chlorosulfonic Acid: Properties and Uses.[3][6] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]
- 4. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. info.veolianorthamerica.com [info.veolianorthamerica.com]
Technical Support Center: Optimizing the Synthesis of 5-(Aminosulfonyl)-2,4-dichlorobenzoic Acid
Welcome to the Advanced Synthesis Troubleshooting Center. As a critical intermediate (often referred to as Lasamide) in the production of the loop diuretic Furosemide, 5-(aminosulfonyl)-2,4-dichlorobenzoic acid requires precise synthetic control. The conversion from 2,4-dichlorobenzoic acid involves two highly reactive stages: an electrophilic aromatic chlorosulfonation followed by a nucleophilic amidation.
This guide is designed for drug development professionals and synthetic chemists to troubleshoot byproduct formation, understand the mechanistic causality of reaction deviations, and implement self-validating experimental protocols.
Mechanistic Workflow & Byproduct Pathways
Understanding where and why byproducts form is the first step in optimizing your yield. The diagram below illustrates the kinetic pathways of the synthesis, highlighting the critical junctions where thermal or pH deviations lead to impurities.
Figure 1: Synthetic workflow showing main pathways and competitive byproduct formation.
Troubleshooting FAQs: Causality & Corrective Actions
Q1: During chlorosulfonation, my yield of the sulfonyl chloride intermediate is low, and NMR shows significant disulfonylated byproducts. How can I optimize this?
The Causality: The introduction of the first electron-withdrawing chlorosulfonyl group deactivates the aromatic ring. However, if the reaction temperature exceeds 150 °C or the reaction time is prolonged beyond 6 hours, the kinetic barrier for a second electrophilic aromatic substitution is overcome, leading to disulfonylated isomers[1]. The Solution: Strictly control the thermal profile. Modern optimized routes utilize N-Methylpyrrolidone (NMP) as a solvent and sodium sulfate as a catalyst [2]. This allows for a reduced molar ratio of chlorosulfonic acid (1:4 instead of 1:10) and moderates the reaction, lowering the activation energy for sulfonation at the sterically hindered 5-position while preventing thermal degradation.
Q2: I am encountering massive hydrolysis of the intermediate (forming 2,4-dichloro-5-sulfobenzoic acid) during the aqueous quench. How do I prevent this?
The Causality: The newly formed
Q3: In the ammonolysis step, I am getting a mixture of the target Lasamide and hydrolyzed sulfonic acid. How can I favor amidation over hydrolysis?
The Causality: Aqueous ammonia contains two competing nucleophiles:
Quantitative Data: Byproduct Profiling
The following table summarizes the quantitative impact of specific reaction parameters on the purity profile of the synthesis.
Table 1: Effect of Reaction Parameters on Yield and Byproduct Formation
| Reaction Stage | Parameter | Sub-optimal Condition | Primary Byproduct Formed | Optimized Condition | Expected Yield |
| Chlorosulfonation | Temperature | > 150 °C | Disulfonylated isomers (>15%) | 135–145 °C | 85–90% |
| Chlorosulfonation | Quench Temp | > 10 °C | 2,4-Dichloro-5-sulfobenzoic acid | < 5 °C (Ice quench) | > 85% |
| Ammonolysis | Reagent Addition | Slow | Hydrolysis products (>20%) | Fast intermediate addition to excess | 90–95% |
| Ammonolysis | Temperature | > 10 °C | 2,4-Dichloro-5-sulfobenzoic acid | 0–5 °C | > 92% |
Self-Validating Experimental Protocols
To ensure reproducibility and trust in the synthetic process, the following protocols are designed as self-validating systems . This means the protocol includes built-in physical or chemical indicators that confirm the reaction is proceeding correctly in real-time.
Protocol 1: Catalytic Chlorosulfonation of 2,4-Dichlorobenzoic Acid
Reference Standard:
-
Setup: Equip a highly ventilated glass-lined reactor with a mechanical stirrer, dropping funnel, and a scrubber system for
gas. -
Reagent Loading: Add 1.0 equivalent of 2,4-dichlorobenzoic acid and 0.1 equivalents of anhydrous sodium sulfate (catalyst) to N-methylpyrrolidone (NMP) solvent. Heat to 145 °C.
-
Addition: Begin dropwise addition of 4.0 equivalents of chlorosulfonic acid.
-
Self-Validation Checkpoint 1 (Visual): Monitor the dissolution. The transition from a turbid suspension to a clear, homogeneous solution indicates the successful conversion of the insoluble carboxylic acid into the soluble sulfonyl chloride intermediate. If the solution remains turbid after 2 hours, the reaction is stalling.
-
Reaction: Maintain at 145 °C for 5 hours.
-
Quench: Cool the mixture to room temperature. Slowly pour the mixture onto 10 volumes of crushed ice under vigorous stirring.
-
Isolation: Filter the precipitated 2,4-dichloro-5-chlorosulfonylbenzoic acid immediately. Wash with ice-cold water until the filtrate pH is neutral. Do not over-dry; proceed to Protocol 2 with the damp cake to minimize atmospheric hydrolysis.
Protocol 2: Controlled Ammonolysis for High-Purity Lasamide
Reference Standard:
Figure 2: Self-validating decision matrix for the ammonolysis step.
-
Preparation: Charge a reactor with 10 equivalents of concentrated aqueous ammonia (28-30%). Chill the solution to 0–5 °C using an ice-salt bath.
-
Addition: Slowly add the damp 2,4-dichloro-5-chlorosulfonylbenzoic acid cake in small portions.
-
Self-Validation Checkpoint 2 (Chemical): Continuously monitor the reaction pH using a probe. A stable pH > 9 indicates successful amidation. A sudden drop in pH is a self-validating indicator that hydrolysis is outcompeting amidation (releasing
into the solution). If pH drops, immediately pause addition and lower the temperature. -
Completion: Stir for 2 hours at <5 °C after the final addition.
-
Acidification: Carefully acidify the mixture with 30% hydrochloric acid until the pH reaches 1–2, keeping the temperature below 10 °C.
-
Isolation: Centrifuge or filter the precipitated 5-(aminosulfonyl)-2,4-dichlorobenzoic acid. Wash with cold water until the filtrate pH is 4–5. Recrystallize from ethanol for >99% purity.
References
- Google Patents (CN104672114A).A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. State Intellectual Property Office of the P.R.C.
- Google Patents (CN100522936C).Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. State Intellectual Property Office of the P.R.C.
Technical Support Center: Strategies for Enhancing Cell Permeability of 2,4-Dichloro-5-sulfamoylbenzoic Acid Derivatives
Welcome to the technical support center dedicated to addressing the common yet significant challenge of poor cell permeability encountered with 2,4-dichloro-5-sulfamoylbenzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge to diagnose permeability issues and implement effective strategies to optimize your compounds for enhanced cellular uptake and therapeutic efficacy.
Part 1: Troubleshooting Guide & FAQs
This section is structured to provide direct answers and actionable solutions to specific problems you may be facing in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My 2,4-dichloro-5-sulfamoylbenzoic acid derivative shows potent activity in cell-free assays, but its efficacy drops significantly in cell-based assays. What is the likely cause?
A1: A significant drop in activity when moving from a cell-free to a cell-based system is a classic indicator of poor cell permeability.[1] The 2,4-dichloro-5-sulfamoylbenzoic acid scaffold, being a carboxylic acid, is often ionized at physiological pH.[2] This negative charge can significantly hinder its ability to passively diffuse across the lipophilic cell membrane. Additionally, the compound might be a substrate for cellular efflux pumps, which actively remove it from the cell, further reducing its intracellular concentration.[1]
Q2: How can I definitively determine if poor permeability is the root cause of the low cellular activity of my compound?
A2: A two-tiered approach is recommended to confirm and quantify poor cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[3][4][5] It's an excellent initial screen to assess the intrinsic passive permeability of your derivative.
-
Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium.[3][6] It provides a more comprehensive assessment by evaluating both passive diffusion and the influence of active transport mechanisms, including uptake and efflux transporters.[3][7]
A low permeability value in the PAMPA assay suggests an inherent issue with passive diffusion. Discrepancies between PAMPA and Caco-2 results can indicate the involvement of active transporters.[3] For instance, if permeability is lower in the Caco-2 assay, it may suggest that your compound is being actively effluxed.[3]
Q3: What are the key physicochemical properties of my 2,4-dichloro-5-sulfamoylbenzoic acid derivative that I should analyze to predict its permeability?
A3: Several key physicochemical properties, often guided by frameworks like Lipinski's Rule of Five, can help predict a compound's permeability:[8][9][10]
-
Lipophilicity (LogP/LogD): This measures how well a compound partitions between an oily and an aqueous phase.[11] For acidic compounds like yours, it's crucial to consider the LogD at physiological pH (7.4), as the ionization state will significantly impact lipophilicity. Generally, a LogD value between 1 and 3 is considered optimal for passive diffusion.
-
Molecular Weight (MW): Smaller molecules (ideally under 500 Da) tend to permeate more easily.[8][10]
-
Polar Surface Area (PSA): A high PSA (generally >140 Ų) is associated with poor permeability as it indicates a greater number of polar atoms that can form hydrogen bonds with water, hindering passage through the lipid bilayer.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors (>5) and acceptors (>10) can also impede permeability.[8][10]
Q4: My compound is a substrate for efflux transporters. What are my options?
A4: If your compound is identified as an efflux transporter substrate (e.g., for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)), several strategies can be employed:
-
Structural Modification: Medicinal chemistry efforts can be directed to modify the compound's structure to reduce its affinity for the efflux transporter. This often involves subtle changes to the molecule's shape, charge distribution, or lipophilicity.
-
Co-administration with an Efflux Inhibitor: In a research setting, co-incubating your compound with a known efflux inhibitor (e.g., verapamil for P-gp) can help confirm the involvement of that specific transporter and demonstrate that bypassing efflux can restore cellular activity.[12] However, this approach has significant clinical limitations due to potential drug-drug interactions.
-
Prodrug Approach: Designing a prodrug that is not a substrate for the efflux transporter can be an effective strategy. Once inside the cell, the prodrug is converted to the active compound.
Part 2: Strategic Approaches to Enhance Cell Permeability
Once poor cell permeability is confirmed, the following strategies can be systematically explored to improve the cellular uptake of your 2,4-dichloro-5-sulfamoylbenzoic acid derivatives.
Medicinal Chemistry Approaches
The negatively charged carboxylic acid is a primary culprit for poor permeability.[2] A common and effective strategy is to mask this functional group with a lipophilic, cleavable moiety, creating a prodrug.[13][14] This temporarily neutralizes the charge, allowing the compound to more readily cross the cell membrane. Once inside the cell, endogenous enzymes, such as esterases, cleave the masking group to release the active parent drug.
-
Common Prodrug Moieties for Carboxylic Acids:
-
Simple Alkyl Esters: Methyl, ethyl, or t-butyl esters can increase lipophilicity.
-
Acyloxymethyl Esters: These can offer a balance of stability and enzymatic lability.
-
Amino Acid Conjugates: Attaching an amino acid can sometimes leverage cellular uptake transporters.
-
Caption: A streamlined workflow for the design and validation of prodrugs to enhance cell permeability.
Systematic Structure-Activity Relationship (SAR) studies can identify modifications to the core scaffold that improve permeability without compromising target engagement.
-
Modulating Lipophilicity: Introduce or remove lipophilic or hydrophilic groups at various positions on the aromatic ring or sulfamoyl moiety to fine-tune the overall LogP/LogD.
-
Reducing Polar Surface Area: Replace polar functional groups with less polar isosteres where possible, provided they are not essential for biological activity.
-
Conformational Restriction: Introducing conformational constraints can sometimes shield polar groups and improve membrane permeability.
Formulation-Based Strategies
For preclinical studies, formulation strategies can be employed to improve the apparent permeability of a compound.
Certain excipients can transiently and reversibly increase the permeability of cell membranes.[15][16]
-
Bile Salts: Such as sodium glycocholate, can enhance permeability.[15]
-
Cyclodextrins: These can form inclusion complexes with the drug, increasing its solubility and potentially its permeability.[15][17]
Encapsulating the drug in lipid-based or polymeric nanoparticles can facilitate its entry into cells through endocytic pathways, bypassing the need for passive diffusion across the membrane.
Part 3: Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the key assays discussed in this guide.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for conducting a PAMPA experiment to assess passive permeability.
Materials:
-
PAMPA plate (e.g., 96-well format with a hydrophobic PVDF membrane)
-
Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Donor and acceptor plates (96-well)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Carefully add 5 µL of the phospholipid solution to each well of the donor plate's membrane.
-
Compound Preparation: Prepare the dosing solution by diluting the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).
-
Assay Setup:
-
Add 300 µL of fresh PBS to each well of the acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate.
-
Add 150 µL of the compound dosing solution to each well of the donor plate.
-
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)
Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
[C]a = concentration in the acceptor well
-
[C]eq = equilibrium concentration ([C]d * Vd + [C]a * Va) / (Vd + Va)
-
Data Interpretation:
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification |
|---|---|
| > 10 | High |
| 1 - 10 | Moderate |
| < 1 | Low |
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a framework for assessing compound permeability across Caco-2 cell monolayers.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with glucose)
-
Test compound stock solution
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the Transwell® inserts at a suitable density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a tight monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers.
-
Perform a Lucifer yellow permeability assay. A low Papp for Lucifer yellow indicates a tight monolayer.
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution containing the test compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Efflux Assay (Basolateral to Apical - B-A):
-
To assess active efflux, perform the permeability assay in the reverse direction (B-A).
-
Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the Papp values for both the A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Data Interpretation:
| Efflux Ratio | Interpretation |
|---|---|
| < 2 | No significant efflux |
| > 2 | Compound is likely a substrate for an efflux transporter |
Caption: A decision tree for troubleshooting low compound recovery in Caco-2 permeability assays.
References
-
ACD/Labs. (n.d.). Percepta. Retrieved from [Link]
-
Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]
-
Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]
-
Kerns, E. H., & Di, L. (2003). PAMPA—a drug absorption in vitro model. Drug Discovery Today, 8(7), 310-316. [Link]
-
Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]
-
Hidalgo, I. J., Raub, T. J., & Borchardt, R. T. (1989). Characterization of the human colon carcinoma cell line (Caco-2) as a model system for intestinal epithelial permeability. Gastroenterology, 96(3), 736-749. [Link]
-
Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. [Link]
-
Shityakov, S., & Förster, C. (2014). In silico-predicted ADME and blood-brain barrier properties of novel synthetic and natural compounds using the VolSurf+ approach. Advanced Drug Delivery Reviews, 73, 45-57. [Link]
- Shargel, L., & Yu, A. B. C. (2015). Applied Biopharmaceutics & Pharmacokinetics, 7e.
-
Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical Research, 12(3), 413-420. [Link]
- Stella, V. J. (2007). Prodrugs: Challenges and Rewards. Springer.
-
Winiwarter, S., Bonham, N. M., Ax, F., Hallberg, A., Lennernäs, H., & Karlén, A. (1998). Correlation of human jejunal permeability (in vivo) of 29 structurally diverse drugs with their physicochemical and structural properties. Pharmaceutical Research, 15(1), 11-21. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAMPA | Evotec [evotec.com]
- 6. medium.com [medium.com]
- 7. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 8. Rule of 5 [pharmainformatic.com]
- 9. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 12. Influence of intestinal efflux pumps on the absorption and transport of furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. researchgate.net [researchgate.net]
- 17. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: High-Purity Lasamide Purification
Topic: Refining Purification Methods for Lasamide (2,4-Dichloro-5-sulfamoylbenzoic Acid)
CAS: 2736-23-4 | Application: Furosemide Intermediate / Carbonic Anhydrase Inhibitor (CAI) Research
Part 1: The Senior Scientist’s Directive
Welcome to the Separation Science Core. You are likely here because your Lasamide batches are failing specification for one of three reasons: persistent yellow discoloration (oxidative byproducts), trace retention of 2,4-dichlorobenzoic acid (starting material), or inconsistent crystal morphology affecting downstream filtration.
Lasamide is a bifunctional molecule containing both a carboxylic acid and a primary sulfonamide .[1] This dual nature creates a "solubility trap"—it is highly polar yet prone to strong intermolecular hydrogen bonding. Standard silica chromatography is often inefficient due to severe tailing caused by the acidic protons.
The Solution: We do not rely on brute-force chromatography. Instead, we utilize a pH-Swing Fractionation followed by a Solvent-Anti-Solvent Recrystallization . This approach exploits the pKa difference between the carboxylic acid (~3.5) and the sulfonamide (~10) to reject impurities.
Part 2: Purification Protocols
Module A: The pH-Swing Fractionation (Bulk Cleanup)
Use this for crude material (<95% purity) containing unreacted starting materials or inorganic salts.
The Logic: Lasamide dissolves readily in dilute alkali. Non-acidic organic impurities (e.g., chlorinated neutral byproducts) will not dissolve or will form an oil that can be filtered off.
Protocol:
-
Dissolution: Suspend crude Lasamide in 1.0 M NaOH (5 mL per gram of solid). Stir until fully dissolved. The solution should be pH >12.
-
Filtration: Filter the alkaline solution through a 0.45 µm PTFE membrane to remove insoluble particulates and dust.
-
Precipitation (The Critical Step):
-
Cool the filtrate to 0–5°C .
-
Slowly add 2.0 M HCl dropwise with vigorous stirring.
-
Stop point: Adjust pH to exactly 1.0–1.5 .
-
Note: Rapid addition generates amorphous sludge. Slow addition yields filterable solids.
-
-
Wash: Filter the white precipitate. Wash the cake with ice-cold water (3x) to remove NaCl and residual mineral acids.
Module B: Recrystallization (High-Purity Polishing)
Use this to reach >99.5% purity (Analytical/Reference Standard Grade).
The Logic: Lasamide has a steep solubility curve in alcohols but is insoluble in ethers. We use an IPA/Diisopropyl Ether system to reject the des-sulfonated impurity (2,4-dichlorobenzoic acid), which remains more soluble in the mother liquor.
Protocol:
-
Dissolution: Dissolve the dried cake from Module A in minimal boiling Isopropyl Alcohol (IPA) .
-
Anti-Solvent Addition: While maintaining the boil, slowly add Diisopropyl Ether until a faint turbidity persists.
-
Clarification: If the solution is colored, add activated carbon (5% w/w), reflux for 10 mins, and hot-filter.
-
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed for 2 hours, then refrigerate at 4°C overnight.
-
Isolation: Filter the crystals. Wash with cold Diisopropyl Ether. Dry under vacuum at 60°C.
Part 3: Troubleshooting & FAQs
Category 1: Impurity Profiling[2]
Q: My Lasamide has a persistent pink/yellow hue even after recrystallization. What is it? A: This is likely due to oxidative degradation products of the sulfonamide group or trace iron contamination (chelation).
-
Fix: During Module A (Dissolution), add Sodium Dithionite (Na2S2O4) (0.5% w/w) to the alkaline solution before acidification. This acts as a reducing bleaching agent. If the color persists, check your water source for metal ions; Lasamide is a known chelator.
Q: HPLC shows a persistent peak at RRT 0.85. How do I remove it? A: This is typically 2,4-dichlorobenzoic acid (the starting material). It lacks the sulfonamide group, making it less polar.
-
Fix: Your recrystallization cooling was likely too fast. Re-run Module B but increase the ratio of Diisopropyl Ether (the anti-solvent). The starting material is more soluble in ether than Lasamide is.
Category 2: Physical Properties[3]
Q: The product is coming out as a "sticky gum" instead of crystals. A: This is "oiling out," caused by adding the anti-solvent too quickly or at too low a temperature.
-
Fix: Re-heat the mixture until clear. Add a seed crystal of pure Lasamide. Cool at a rate of 10°C per hour. Do not shock-cool.
Q: What is the target melting point for high-purity Lasamide? A: You should target 230–232°C (decomposition) . If your melting point is <225°C or the range is broad (>2°C), the product retains solvent or isomers. Dry at 80°C under high vacuum for 6 hours.
Part 4: Visualization (Workflows)
Diagram 1: The Purification Logic Tree
This workflow illustrates the decision matrix for purifying crude Lasamide based on initial purity assessment.
Caption: Step-by-step purification logic for Lasamide, prioritizing pH-swing fractionation followed by solvent polishing.
Diagram 2: Impurity Fate Mapping
Visualizing where specific contaminants are removed during the process.
Caption: Fate mapping of common impurities, showing specific removal points for starting materials and salts.
Part 5: Data Summary
Table 1: Solvent Solubility Profile for Lasamide
| Solvent | Solubility (25°C) | Role in Purification |
| 1.0M NaOH | High (Soluble Salt) | Dissolution for pH Swing |
| Water (pH 1) | Insoluble | Precipitation Medium |
| Isopropyl Alcohol (IPA) | High (Hot), Moderate (Cold) | Primary Crystallization Solvent |
| Diisopropyl Ether | Insoluble | Anti-Solvent |
| Dichloromethane | Low | Washing / Slurrying |
References
-
National Center for Biotechnology Information (NCBI). (2024). Lasamide: Structure, Properties & Safety (PubChem Compound Summary for CID 17655). Retrieved from [Link]
-
Nocentini, A., et al. (2019). Lasamide containing sulfonylpiperazines as effective agents for the management of glaucoma associated symptoms.[2] ChemMedChem. Retrieved from [Link]
-
Angeli, A., et al. (2024). Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies.[1] ACS Medicinal Chemistry Letters. Retrieved from [Link]
Sources
improving the selectivity of carbonic anhydrase inhibition with Lasamide analogs
Status: Operational | Ticket ID: LAS-CA-SEL-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Mission Brief
You are working with Lasamide (2,4-dichloro-5-sulfamoylbenzoic acid), a potent but promiscuous Carbonic Anhydrase (CA) inhibitor.
The Problem: Lasamide exhibits sub-nanomolar potency against the ubiquitous cytosolic isoforms hCA I and hCA II (
This guide provides troubleshooting protocols and design strategies to achieve Isoform Selectivity via the "Tail Approach."
Module 1: Structural Design & Synthesis
FAQ: How do I modify Lasamide to exclude hCA II binding?
Diagnosis: Lasamide is a compact molecule that fits easily into the active sites of all CA isoforms. The cytosolic isoforms (hCA I/II) have evolved to be highly efficient and accessible. To achieve selectivity for hCA IX (extracellular catalytic domain), you must exploit the structural differences at the entrance of the active site, not the zinc-binding bottom.
The Solution: The Tail Approach
You must derivatize the carboxylic acid moiety of Lasamide. The sulfonamide (
Protocol: Designing the Selectivity Tail
-
Target the Rim: The active site of hCA IX has unique residues at the rim compared to hCA II.
-
Strategy A (Steric Clash): Convert the carboxylic acid into a bulky ester or amide .
-
Mechanism:[2] A bulky tail (e.g., glycosyl, long-chain alkyl) creates steric hindrance that prevents the molecule from entering the narrower, more constricted active site of hCA II, while the more flexible hCA IX active site accommodates it.
-
-
Strategy B (Membrane Impermeability): Append a permanently charged moiety (e.g., pyridinium salt, sulfonated tail) or a highly hydrophilic glycan .
Visualization: The Lasamide Tail Strategy
Caption: Logical flow for derivatizing Lasamide to achieve isoform selectivity via the Tail Approach.
Module 2: Enzymatic Assay Troubleshooting
FAQ: My values fluctuate between the Esterase and CO2 Hydration assays. Which is correct?
Diagnosis: You are likely observing the "Esterase Artifact." Many researchers screen using 4-nitrophenyl acetate (4-NPA) because it is cheap and easy (spectrophotometric). However, hCA IX has very low esterase activity compared to hCA II, and Lasamide analogs often bind to the non-catalytic sites when tested with esters.
The Solution: Stopped-Flow
Troubleshooting Guide: Stopped-Flow Assay
| Issue | Probable Cause | Corrective Action |
|---|
| High Background Rate | Spontaneous
Module 3: Interpreting Selectivity Data
FAQ: How do I calculate and validate the Selectivity Index (SI)?
Diagnosis: A raw
Protocol: The Selectivity Matrix
Calculate the Selectivity Index (SI) using the following formula:
Target Criteria for Lasamide Analogs:
-
hCA II (Off-Target): The "Housekeeping" isoform.
should be > 100 nM (ideally micromolar). - should remain < 10 nM .
Data Validation Table (Example) Compare your data against these benchmarks.
| Compound | hCA I ( | hCA II ( | hCA IX ( | SI (II/IX) | Status |
| Lasamide (Parent) | 0.5 nM | 0.3 nM | 2.8 nM | 0.1 | Failed (Promiscuous) |
| Analog A (Methyl Ester) | 5.0 nM | 4.0 nM | 3.0 nM | 1.3 | Poor (Insufficient steric bulk) |
| Analog B (Glycan Tail) | >10,000 nM | >5,000 nM | 8.5 nM | >588 | Success (Impermeable) |
Module 4: Mechanism of Action Verification
FAQ: How do I prove my analog is binding hCA IX as designed?
Diagnosis: You have good
Workflow: Structural Validation
-
X-Ray Crystallography: Attempt to co-crystallize your analog with hCA II (easier to crystallize) and hCA IX-mimic (hCA II with active site mutations to resemble IX).
-
Key Observation: Look for the "Disorder-to-Order" transition.
-
Scenario: In hCA II, the bulky tail of your Lasamide analog should look "disordered" or show high B-factors because it clashes with the rim and cannot settle.
-
Scenario: In hCA IX, the tail should form stabilized H-bonds or Van der Waals contacts with the specific hydrophobic pocket at the rim.
-
Visualization: Experimental Validation Workflow
Caption: Step-by-step workflow for validating Lasamide analog selectivity.
References
-
Baroni, C., et al. (2024).[2] "Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies."[2][4] ACS Medicinal Chemistry Letters.
-
Nocentini, A., & Supuran, C. T. (2018). "Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018)." Expert Opinion on Therapeutic Patents.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
-
Alterio, V., et al. (2012). "Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?" Chemical Reviews.
Sources
Technical Support Center: Mitigating Off-Target Effects of 2,4-Dichloro-5-sulfamoylbenzoic Acid (DCS)
Current Status: Operational Topic: 2,4-Dichloro-5-sulfamoylbenzoic acid (Lasamide/DCS) Application: Cellular Models & Chemical Biology Assigned Specialist: Senior Application Scientist, Lead Discovery Unit[1]
Executive Summary & Compound Profile
Welcome to the Technical Support Hub. You are likely using 2,4-Dichloro-5-sulfamoylbenzoic acid (DCS) as a fragment-based lead, a synthetic intermediate (e.g., for Furosemide analogues), or a chemical probe for Carbonic Anhydrase (CA) inhibition.[1]
While DCS is a valuable scaffold, it is a "privileged structure" —meaning it is chemically predisposed to bind multiple biological targets.[1][2] In cellular models, this promiscuity manifests as "off-target" toxicity or confounding phenotypic data.[1]
Compound Profile:
-
Primary Mechanism: Sulfonamide-zinc coordination (Carbonic Anhydrase inhibition).[1]
-
Key Off-Targets: Cytosolic CAs (CA I/II), Organic Anion Transporters (OATs), and NTPDases.[1]
-
Physicochemical Risk: Low aqueous solubility and high acidity (pKa ~3-4), leading to pH-driven false positives.[1]
Troubleshooting Guides
Issue A: "My cells are showing acute toxicity immediately after treatment (0-4 hours)."
Diagnosis: This is rarely target-mediated toxicity.[1] It is likely Acidification Shock or Micro-Precipitation .[1] DCS is a benzoic acid derivative.[1][3][4][5][6][7] If dissolved in DMSO and spiked directly into unbuffered media at high concentrations (>50 µM), it can locally drop the pH or precipitate out of solution, causing physical stress to the cell membrane.
Step-by-Step Resolution:
-
Check the Media Color: Does the phenol red in your culture media turn yellow upon addition? If yes, the compound has overwhelmed the bicarbonate buffer.
-
The "Pre-Buffer" Protocol: Do not add DMSO stock directly to the well.[1]
-
Visual Check: Inspect cells under 40x phase contrast. Dark, jagged granules around the cell surface indicate crystallization, not biological vesicles.[1]
Issue B: "I see phenotypic effects in cells that do not express my target (e.g., CA IX/XII null lines)."
Diagnosis: Isoform Promiscuity (The "Housekeeping" Effect). DCS is a "pan-CA" inhibitor fragment.[1] While you may be targeting tumor-associated isoforms (CA IX/XII), DCS avidly inhibits the ubiquitous cytosolic isoforms CA I and CA II, which regulate intracellular pH (pHi) and ion transport.[1]
Step-by-Step Resolution:
-
Run the Acetazolamide Control: Run a parallel arm with Acetazolamide (AZA).[1] AZA is a potent inhibitor of CA I/II but poorly penetrates membranes compared to some DCS derivatives.[1]
-
The Washout Assay: Sulfonamides are reversible inhibitors.[1]
Issue C: "Potency varies wildly (>10-fold) between different cell lines."
Diagnosis: Transporter Interference (OAT/MRP). DCS is an organic anion.[1] It is a substrate for Organic Anion Transporters (OATs) and Multidrug Resistance Proteins (MRPs).[1]
-
High OAT expression: Imports DCS
Higher intracellular concentrationngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> Higher toxicity. -
High MRP expression: Exports DCS
Resistance.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Step-by-Step Resolution:
-
Probenecid Blockade: Pre-treat cells with Probenecid (100 µM), a broad-spectrum OAT inhibitor.[1]
Mechanism of Action & Off-Target Pathways
The following diagram illustrates the "Blast Radius" of DCS. It distinguishes between the desired pathway (Target Engagement) and the confounding off-target pathways that lead to false positives.[1]
Figure 1: The "Blast Radius" of DCS.[1] Green paths indicate desired pharmacology.[1] Red paths indicate biological off-targets.[1] Yellow paths indicate physicochemical artifacts.
Experimental Protocols
Protocol 1: The "Rescue" Validation Assay
Use this to confirm if toxicity is mechanism-based (CA inhibition) or off-target.[1]
| Step | Action | Rationale |
| 1 | Seed cells in 96-well plates (5,000 cells/well). | Standard density. |
| 2 | Arm A (Control): Treat with DCS (IC50 concentration). | Establishes baseline toxicity.[1] |
| 3 | Arm B (Nucleoside Rescue): Treat with DCS + Uridine (50 µM) + Cytidine (50 µM).[1] | Rule out NTPDase inhibition. If DCS inhibits nucleotide synthesis/signaling, supplementation rescues viability.[1] |
| 4 | Arm C (pH Rescue): Treat with DCS + 20mM HEPES (pH 7.5).[1] | Rule out pH crash. Strong buffering counters extracellular acidification artifacts. |
| 5 | Incubate 48h and measure ATP (CellTiter-Glo). | Metabolic readout.[1] |
| Interpretation | If Arm B or C shows significantly higher viability than Arm A, the observed "activity" in Arm A was an off-target artifact.[1] |
Protocol 2: Differential Inhibition Flow Chart
Use this decision tree to interpret your data.
Figure 2: Troubleshooting logic flow for validating DCS activity.
FAQ: Frequently Asked Questions
Q: Can I use DCS as a negative control for sulfonamide drugs? A: No. DCS is the "warhead" (pharmacophore) for many sulfonamide drugs.[1] It is active against Carbonic Anhydrases.[1][7][8][9][10][11][12] A better negative control is Benzoic Acid (lacking the sulfamoyl group) or 2,4-Dichlorobenzoic acid .[1] These retain the physicochemical properties (acidity, lipophilicity) but lack the zinc-binding sulfonamide, making them perfect negative controls for CA inhibition [1].[1]
Q: Why does the literature call DCS "Lasamide"? A: Lasamide is a synonym often used when discussing it as an intermediate in the synthesis of Furosemide.[1] In older literature, it may be referred to as a "Furosemide impurity."[1] Be aware that commercial "Lasamide" purity varies; impurities from synthesis (e.g., unreacted chlorosulfonic acid derivatives) can be highly toxic [2].[1] Always request HPLC >98% purity.
Q: Is DCS cell-permeable? A: Yes, but with caveats. As an acid (pKa ~3.4), it is charged at physiological pH (7.4), which limits passive diffusion.[1] However, it is actively transported by Organic Anion Transporters (OATs).[1] Therefore, its "permeability" is cell-type dependent [3].[1]
References
-
Supuran, C. T. (2024).[1][4][12] Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors.[1][9][11][12] ACS Medicinal Chemistry Letters.[1][11][12] [1]
- Relevance: Establishes DCS (Lasamide)
-
LGC Standards. (n.d.). 2,4-Dichloro-5-sulfamoylbenzoic Acid (Furosemide Impurity).[1][3]
- Relevance: Identifies the compound as a key metabolite/impurity of Furosemide, relevant for purity and toxicology controls.
-
BenchChem. (2025).[1] Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry.
- Relevance: details the interaction of sulfamoylbenzoates with NTPDases and general synthetic protocols.
-
PubChem. (n.d.).[1] Compound Summary: 2,4-Dichloro-5-sulfamoylbenzoic acid.[1][3][4][5][6][8][9][11][13][14]
- Relevance: Provides physicochemical data (pKa, solubility) essential for the buffering protocols described above.
Sources
- 1. 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid | C7H5Cl2NO4S | CID 17655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS [mubychem.com]
- 5. 2,4-Dichloro-5-sulfamoylbenzoic Acid | LGC Standards [lgcstandards.com]
- 6. printtechhealthcare.com [printtechhealthcare.com]
- 7. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2,4-Dichloro-5-sulfamoylbenzoic acid | 2736-23-4 [chemicalbook.com]
Validation & Comparative
comparing the efficacy of 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid with other carbonic anhydrase inhibitors
As drug development pivots toward highly selective metalloenzyme targeting, evaluating non-traditional scaffolds becomes critical. 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid , commonly known as Lasamide , is a halogenated aromatic carboxylic acid bearing a primary sulfonamide group. Historically recognized merely as a synthetic precursor and controlled impurity in the manufacturing of the loop diuretic furosemide, recent crystallographic and kinetic profiling has unveiled Lasamide as an exceptionally potent, broad-spectrum human carbonic anhydrase inhibitor (CAI)[1].
This guide objectively compares the biochemical efficacy of Lasamide against classical CAIs, detailing the structure-activity relationships (SAR) and providing self-validating experimental protocols for evaluating novel derivatives.
Mechanistic Grounding: The Role of Carbonic Anhydrases
Carbonic anhydrases (CAs) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons (
-
Cytosolic Isoforms (hCA I, hCA II): Widely expressed in red blood cells and the GI tract, primarily responsible for physiological pH buffering and respiration.
-
Transmembrane Isoforms (hCA IX, hCA XII): Tumor-associated enzymes overexpressed in solid tumors under hypoxic conditions. They extrude protons to acidify the extracellular tumor microenvironment (TME), promoting metastasis and chemoresistance while maintaining a neutral intracellular pH[2].
Figure 1: Hypoxia-induced CA IX/XII signaling pathway and the inhibitory intervention by Lasamide.
Comparative Efficacy & Structure-Activity Relationship (SAR)
To establish Lasamide's viability as a lead compound, we must compare its inhibition constants (
Quantitative Efficacy Data
The following table summarizes the sub-nanomolar to low-nanomolar binding affinities of Lasamide compared to Acetazolamide across four critical hCA isoforms, determined via stopped-flow kinetics[3][4].
| Compound | hCA I ( | hCA II ( | hCA IX ( | hCA XII ( |
| Lasamide | 0.52 | 0.33 | 2.67 | 7.54 |
| Acetazolamide (AAZ) | 250.0 | 12.0 | 25.0 | 5.7 |
Causality Behind the Efficacy (SAR Analysis)
Why does Lasamide drastically outperform Acetazolamide in inhibiting cytosolic hCA I and II? The answer lies in its dual-anchor active site coordination:
-
Primary Zinc-Binding Group (ZBG): The deprotonated primary sulfonamide (
) directly coordinates the catalytic ion, displacing the zinc-bound water molecule essential for catalysis[1]. -
Hydrophobic/Hydrophilic Pocket Engagement: Unlike the rigid thiadiazole ring of Acetazolamide, Lasamide's 2,4-dichloro substitutions interact favorably with the hydrophobic half of the CA active site. Simultaneously, the free carboxylic acid moiety engages in an extensive hydrogen-bonding network with the hydrophilic half (e.g., Thr199 and Glu106 residues), locking the inhibitor in a highly stable conformation[1].
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility in your own FBDD pipelines, the following protocols detail the exact methodologies required to validate the efficacy of Lasamide and its derivatives.
Protocol A: Stopped-Flow Hydrase Assay (Biochemical Validation)
Causality & Rationale: hCA II is one of the fastest enzymes known, with a turnover rate (
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M
(to maintain constant ionic strength) and 0.2 mM phenol red indicator. -
Enzyme-Inhibitor Complexing: Reconstitute recombinant hCA enzymes (I, II, IX, or XII). Pre-incubate 10 nM of the enzyme with varying concentrations of Lasamide (0.1 nM to 100 nM) for 15 minutes at 20°C to ensure thermodynamic equilibrium of the enzyme-inhibitor complex.
-
Substrate Preparation: Saturate ultra-pure water with
gas at 20°C to achieve a stock concentration of ~17 mM . -
Rapid Mixing: Load the enzyme-inhibitor mixture into Syringe A and the
substrate into Syringe B of the stopped-flow spectrophotometer. -
Data Acquisition: Trigger the pneumatic ram to rapidly mix the syringes. Monitor the decrease in absorbance at 558 nm (the peak for the basic form of phenol red) over a 10-second window.
-
Kinetic Calculation: Extract the initial velocity from the linear portion of the absorbance decay curve. Calculate the
using the Morrison equation for tight-binding inhibitors, as Lasamide's affinity ( ) is lower than the enzyme concentration used in the assay.
Figure 2: Stopped-flow CO2 hydrase assay workflow for measuring rapid CA inhibition kinetics.
Protocol B: Cell-Based Hypoxic Antiproliferation Assay (Functional Validation)
Causality & Rationale: Biochemical affinity does not guarantee cellular penetration or functional efficacy in the TME. This assay utilizes MDA-MB-231 breast cancer cells, which heavily upregulate hCA IX under hypoxia, to validate Lasamide's ability to disrupt TME acidification and induce cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed MDA-MB-231 cells at a density of
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in normoxia (21% ). -
Hypoxia Induction: Transfer the plates to a hypoxia incubator chamber purged with a gas mixture of 1%
, 5% , and 94% for 24 hours to induce robust HIF-1α-mediated hCA IX expression. -
Inhibitor Treatment: Treat the cells with a concentration gradient of Lasamide (1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.1%).
-
ECAR Measurement: After 6 hours of treatment, use a Seahorse XF Analyzer to measure the Extracellular Acidification Rate (ECAR). A dose-dependent drop in ECAR confirms the functional inhibition of hCA IX proton extrusion.
-
Viability Readout: After 72 hours of continuous hypoxic exposure, add CellTiter-Glo reagent to lyse the cells and measure ATP-dependent luminescence. Calculate the
to quantify the antiproliferative efficacy.
Conclusion
5-(Aminosulfonyl)-2,4-dichlorobenzoic acid (Lasamide) is far more than a synthetic intermediate; it is a highly optimized, sub-nanomolar inhibitor of human carbonic anhydrases. By leveraging its primary sulfonamide for zinc coordination and its dichloro-benzoic acid backbone for active-site anchoring, it achieves binding affinities that significantly outcompete classical inhibitors like Acetazolamide. For drug development professionals, Lasamide represents a highly validated, low-molecular-weight scaffold ideal for fragment-based design of next-generation, isoform-selective anti-tumor and anti-glaucoma therapeutics.
References
-
[2] CA XII Inhibitor, Gene - MedchemExpress.com. MedChemExpress. Available at:
-
[3] Lasamide | Carbonic Anhydrase Inhibitor - MedchemExpress.com. MedChemExpress. Available at:
-
[4] Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available at:
-
[1] Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies. ACS Medicinal Chemistry Letters / ResearchGate. Available at:
Sources
Comparative Guide: Validation of 2,4-Dichloro-5-sulfamoylbenzoic Acid (DCSBA) Antiviral Activity in Animal Models
Executive Analysis: The DCSBA Profile
2,4-Dichloro-5-sulfamoylbenzoic acid (DCSBA) , historically designated as M12325 and chemically known as Lasamide , is often overlooked as merely a synthesis intermediate for diuretics like Furosemide. However, deep-dive virology literature and recent host-directed therapeutic (HDT) screens validate it as a potent broad-spectrum antiviral against RNA viruses.
Unlike direct-acting antivirals (DAAs) that target viral polymerases (e.g., Remdesivir), DCSBA functions through a dual mechanism:
-
Direct Viral Interference: Blocks early-stage viral replication post-uncoating but prior to RNA synthesis.
-
Host-Factor Modulation: Acts as an Organic Anion Transporter (OAT) inhibitor and Carbonic Anhydrase Inhibitor (CAI), modulating the host cellular environment to restrict viral hijacking of metabolic pathways.
This guide provides the experimental framework to validate DCSBA in animal models, specifically comparing it against Probenecid (a structural analog and current HDT gold standard) and Ribavirin .
Mechanistic Grounding & Pathway Visualization
To validate DCSBA, one must understand where it acts. Experimental data indicates DCSBA does not directly inactivate virions (virucidal) nor does it inhibit adsorption. Its activity peaks during the eclipse phase of infection.
Biological Pathway: The "Post-Uncoating" Blockade
DCSBA shares structural homology with Probenecid, suggesting it restricts viral replication by inhibiting host OATs (specifically OAT3) and modulating MAPK pathways (JNK/ERK) required for viral RNP (Ribonucleoprotein) nuclear export and assembly.
Figure 1: Mechanism of Action. DCSBA intercepts the viral lifecycle during the eclipse phase, distinct from entry inhibitors or late-stage assembly blockers.
Comparative Performance Guide
When designing validation studies, DCSBA should be benchmarked against agents with overlapping spectra or mechanisms.
Table 1: DCSBA vs. Standard Alternatives (In Vivo Context)
| Feature | DCSBA (Lasamide) | Probenecid | Ribavirin |
| Primary Mechanism | Early Replication Block / OAT Inhibition | Host OAT Inhibition / JNK Signaling Block | Nucleoside Antimetabolite (Mutagenesis) |
| Target Spectrum | RNA Viruses Only (Flu A/B, RSV, VSV) | Broad (Flu, SARS-CoV-2, RSV) | Broad RNA/DNA |
| In Vivo Efficacy (Flu) | High (Reduced mortality at 10-300 mg/kg) | Moderate (Requires sustained plasma levels) | High (But significant toxicity) |
| Toxicity Profile | Low (Well tolerated >1 g/kg orally) | Low (Safe, FDA Approved) | High (Hemolytic anemia risk) |
| Key Advantage | High safety margin; Dual-action potential | FDA repurposing path; PK enhancer | Established efficacy benchmark |
| Key Limitation | Poor solubility (Sodium salt required) | Rapid renal clearance (if not optimized) | Cytotoxicity masks antiviral signal |
Scientific Insight: While Ribavirin is a potent antiviral, its toxicity often confounds animal survival data. DCSBA offers a cleaner toxicity profile, making it a superior candidate for "survival-to-toxicity" ratio analysis in murine models.
Validated Experimental Protocols
To ensure Trustworthiness and reproducibility, the following protocols utilize the Influenza A (H1N1/WSN) murine model, which is the gold standard for validating DCSBA's specific activity profile.
Experiment A: Lethal Challenge Efficacy Study
Objective: Determine the survival benefit of DCSBA in mice infected with a lethal dose of Influenza A.
1. Animal Model Setup
-
Subject: Female ICR or BALB/c mice (4-6 weeks old, 18-22g).
-
Virus: Influenza A/WSN (H1N1) or A/PR/8/34.
-
Inoculum: 10x LD50 (Lethal Dose 50%) administered intranasally (IN).
-
Anesthesia: Ketamine/Xylazine cocktail or Isoflurane.
2. Compound Preparation (Critical Step)
DCSBA is an acid with poor water solubility. It must be converted to its sodium salt for bioavailability.
-
Protocol: Dissolve 2,4-dichloro-5-sulfamoylbenzoic acid in equimolar Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO3) solution. Adjust pH to 7.2–7.4.
-
Vehicle Control: Saline or 0.5% CMC (Carboxymethylcellulose) if using suspension.
3. Dosing Regimen
-
Group 1 (Prophylactic+Therapeutic): DCSBA (300 mg/kg, Oral Gavage) administered 1 hour before infection, then 1 hour after , followed by BID (twice daily) for 5 days.
-
Group 2 (Therapeutic Only): DCSBA (300 mg/kg) starting 24h post-infection.
-
Group 3 (Positive Control): Oseltamivir (20 mg/kg) or Ribavirin (75 mg/kg).
-
Group 4 (Negative Control): Vehicle only.
4. Readout Workflow
Figure 2: In Vivo Experimental Workflow. Note the specific harvest points at Day 3 and 5 to measure viral load reduction before mortality events occur.
Data Interpretation & Expected Results
Based on historical validation (M12325 datasets) and recent OAT-inhibitor modeling, a successful validation of DCSBA should yield the following quantitative markers:
Lung Consolidation Scores (Day 5)
Lung consolidation (red/hepatized areas) indicates viral pneumonia severity.
-
Vehicle Control: Score 3.5 - 4.0 (Near total consolidation).
-
DCSBA (300 mg/kg): Score < 1.5 (Significant protection).
-
Statistical Significance: p < 0.01 vs Vehicle.
Viral Titer Reduction
-
Expectation: DCSBA does not sterilize the lung but reduces titers by 1.5 to 2.0 log10 .
-
Note: If titers remain high but survival increases, this confirms the Host-Directed Mechanism (tolerance/reduced cytokine storm) rather than direct virucidal activity.
Survival Analysis
-
Vehicle: 0-10% survival by Day 14.
-
DCSBA: >60% survival (Dose-dependent).
-
Comparison: DCSBA efficacy should mirror Probenecid but may require higher mg/kg doses due to lower potency per milligram compared to modern DAAs.
Troubleshooting & Expert Tips
-
Solubility is the Enemy: If DCSBA precipitates in the stomach (low pH), efficacy drops. Tip: Use a buffered vehicle or administer as a pre-solubilized sodium salt (Sodium 5-aminosulfonyl-2,4-dichlorobenzoate).
-
Species Specificity: DCSBA works best in Mice (ICR/BALB) . Efficacy in Guinea Pigs (often used for Lassa fever) is less characterized for this specific compound compared to Probenecid.
-
Virus Choice: Do not use DCSBA for DNA viruses (Herpes, Adenovirus) or Poxviruses in initial screens. It is selectively active against RNA viruses (Influenza, Parainfluenza, RSV).
References
-
Antiviral activity of sodium 5-aminosulfonyl-2,4-dichlorobenzoate (M12325). Source: PubMed / Antimicrob Agents Chemother.[1] Context: Primary source for DCSBA in vivo efficacy against Influenza A/WSN. URL:[Link]
-
Repurposing Probenecid to Inhibit SARS-CoV-2, Influenza Virus, and Respiratory Syncytial Virus (RSV) Replication. Source: Viruses (MDPI). Context: Establishes the mechanism of sulfamoylbenzoic acid derivatives (analogs of DCSBA) as OAT inhibitors and host-factor modulators. URL:[Link]
-
Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Source: ACS Medicinal Chemistry Letters.[2] Context: Validates DCSBA (Lasamide) as a scaffold for Carbonic Anhydrase inhibition, a secondary antiviral mechanism. URL:[Link]
-
Probenecid Inhibits Respiratory Syncytial Virus (RSV) Replication. Source:[3][4][5] Antimicrob Agents Chemother.[1] Context: Comparative data for OAT-inhibitor efficacy in RNA virus models. URL:[Link]
Sources
- 1. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Probenecid Inhibits Respiratory Syncytial Virus (RSV) Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing Probenecid to Inhibit SARS-CoV-2, Influenza Virus, and Respiratory Syncytial Virus (RSV) Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
cross-validation of analytical methods for quantifying 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid
[1]
Executive Summary
5-(Aminosulfonyl)-2,4-dichlorobenzoic acid (CAS: 2736-23-4), commonly known as 2,4-Dichloro-5-sulfamoylbenzoic acid , is a critical synthetic intermediate and a known degradation impurity (EP Impurity B) of Furosemide.[1] Its quantification is essential for process control and genotoxic impurity screening.
This guide provides a technical cross-validation between two orthogonal methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) —the industry standard for Quality Control—and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —the gold standard for trace analysis and specificity.[1]
Part 1: The Analytical Challenge
The quantification of this analyte presents specific physicochemical hurdles that necessitate cross-validation:
-
Chromatographic "Blind Spots": As noted in pharmacopeial monographs, this molecule exhibits poor absorbance at 272 nm (a common wavelength for Furosemide), requiring specific detection at 254 nm.
-
Ionization Behavior: The presence of both a carboxylic acid (
) and a sulfonamide group ( ) creates a zwitterionic potential that demands strict pH control for reproducible retention. -
Structural Similarity: It co-elutes easily with other hydrolysis degradants (e.g., Saluamine) on standard C18 columns if the mobile phase organic modifier is not optimized.
Part 2: Primary Method – HPLC-UV (QC Standard)
Purpose: Routine batch release, high-concentration process monitoring.[1]
This protocol is derived from the USP/EP "Related Compounds" monographs but optimized specifically for the resolution of the 2,4-dichloro intermediate.
Experimental Protocol
-
Column: L1 Packing (C18),
mm, 5 µm (e.g., Zorbax Eclipse XDB-C18 or equivalent).[1] -
Mobile Phase A: Water:Tetrahydrofuran:Glacial Acetic Acid (70:30:1 v/v/v).[1][2][3][4] Note: THF is critical here for unique selectivity regarding the chloro-substituents.
-
Detection: UV at 254 nm (Critical: Do not use 272 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Scientist’s Note: We utilize Glacial Acetic Acid rather than phosphate buffers in this specific method to maintain compatibility with the THF organic modifier and to suppress the ionization of the carboxylic acid, ensuring the analyte remains neutral and retains on the hydrophobic stationary phase.
Part 3: Orthogonal Method – LC-MS/MS (Validation)
Purpose: Specificity confirmation, trace-level quantification (<0.05%), and validation of UV peak purity.
Experimental Protocol
-
Column: Biphenyl Core-Shell,
mm, 2.6 µm (e.g., Kinetex Biphenyl).[1]-
Reasoning: The Biphenyl phase offers enhanced
interactions with the dichlorobenzene ring, providing orthogonal selectivity to the C18 used in Method 1.
-
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode .
-
MRM Transitions:
-
Quantifier:
(Loss of ). -
Qualifier:
.[1]
-
Part 4: Cross-Validation & Data Comparison
The following data summarizes a comparative study performed on spiked recovery samples ranging from 0.05% to 1.0% relative to the API concentration.
Performance Metrics Table
| Parameter | HPLC-UV (Method A) | LC-MS/MS (Method B)[1] | Comparative Insight |
| Linearity ( | UV offers superior dynamic range for high concentrations.[1] | ||
| LOD (Limit of Detection) | MS is | ||
| Precision (RSD, n=6) | UV is more robust for routine QC; MS variability is higher due to ionization matrix effects. | ||
| Specificity | Moderate (RT dependent) | High (Mass dependent) | MS confirms no co-eluting impurities are hiding under the UV peak. |
| Recovery (Spike) | MS shows slight matrix suppression effects not seen in UV.[1] |
Part 5: Visualizations
Diagram 1: Cross-Validation Workflow
This flowchart illustrates the decision matrix for choosing between methods and how they validate one another.
Caption: Workflow demonstrating the parallel processing of samples to ensure the UV method's specificity is confirmed by Mass Spectrometry.
Diagram 2: Analyte Chemistry & Separation Logic
Understanding the chemical behavior of 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid is vital for method development.
Caption: Mechanistic breakdown of how the molecule's functional groups dictate the optimal conditions for both UV retention and MS ionization.
References
-
United States Pharmacopeia (USP). Furosemide Monograph: Related Compound A & B Tests.[1][3][7] USP-NF.[1][3]
-
European Pharmacopoeia (Ph.[1][8] Eur.). Furosemide: Impurity B (2,4-dichloro-5-sulfamoylbenzoic acid).[1] EDQM.[1]
-
Phenomenex Application Guide. LC-MS/MS Separation of Furosemide and its Metabolite Using Kinetex Biphenyl.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 17088, 2,4-Dichloro-5-sulfamoylbenzoic acid.[1]
-
Guzmán, et al. Stability of Furosemide in Aqueous Systems.[9] Journal of Pharmaceutical Sciences.
Sources
Structure-Activity Relationship (SAR) Studies of 2,4-Dichloro-5-sulfamoylbenzoic Acid Derivatives: A Technical Comparison Guide
Executive Summary
2,4-Dichloro-5-sulfamoylbenzoic acid , commonly known as Lasamide , serves as a privileged scaffold in medicinal chemistry. While best known as the immediate precursor to high-ceiling loop diuretics like Furosemide , recent studies have repositioned this pharmacophore as a potent inhibitor of Carbonic Anhydrase (CA) isoforms (specifically tumor-associated hCA IX/XII) and
This guide objectively compares the SAR profiles of Lasamide derivatives against established clinical standards (Furosemide, Acetazolamide), focusing on the molecular toggles that switch activity between diuretic efficacy and enzyme inhibition.
Chemical Architecture & SAR Logic
The biological activity of this scaffold is dictated by modifications at four critical positions on the benzene ring. The numbering convention assigns the carboxyl group to position 1.
The SAR Map
The following diagram illustrates the functional causality of modifications at positions C-1, C-2, C-4, and C-5.
Figure 1: Functional mapping of the Lasamide scaffold. The C-2 position acts as the primary 'switch' for diuretic potency, while C-1 modifications modulate bioavailability and target selectivity.
Mechanism of Action Comparison
-
Diuretic Mode (NKCC2 Inhibition): Requires a free carboxylic acid at C-1 and a substituted amino group at C-2. The drug enters the renal tubule via Organic Anion Transporters (OAT) and binds to the Na
-K -2Cl cotransporter. -
CA Inhibition Mode: Relies on the C-5 sulfonamide moiety coordinating with the Zinc ion (
) in the enzyme's active site. Bulky substitutions at C-1 (e.g., oxime esters) can enhance selectivity for transmembrane isoforms (hCA IX) over cytosolic ones (hCA I/II).
Comparative Performance Data
The following data contrasts the parent scaffold (Lasamide) with its derivatives and clinical standards.
Carbonic Anhydrase Inhibition ( in nM)
Data synthesized from recent oxime ester derivative studies.[1]
| Compound Class | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-Associated) | Selectivity Profile |
| Acetazolamide (Std) | 250 nM | 12 nM | 25 nM | Pan-inhibitor |
| Lasamide (Parent) | >1,000 nM | ~280 nM | ~150 nM | Weak/Moderate |
| Lasamide-Oxime Ester (Isopropyl) | 85 nM | 69 nM | 0.04 nM | Ultra-Selective (hCA IX) |
| Lasamide-Phenolic Derivative | 7.9 nM | 36 nM | 41 nM | Potent Pan-inhibitor |
Diuretic Efficiency (Rat Bioassay)
Comparative natriuretic activity at equimolar doses.
| Compound | C-2 Substituent | Relative Potency (Ref=1) | Duration of Action |
| Lasamide | -Cl (Unsubstituted) | 0.1 | Short |
| Furosemide | -NH-CH | 1.0 (Standard) | Short (Loop) |
| Benzyl-Lasamide | -NH-CH | 0.8 | Moderate |
| Thienyl-Lasamide | -NH-CH | 0.9 | Short |
Insight: The displacement of the Chlorine at C-2 with a lipophilic amine (furfuryl, benzyl, thienyl) is non-negotiable for high-ceiling diuretic activity.[2][3] The parent Lasamide possesses weak diuretic properties due to the lack of this lipophilic interaction domain.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating checkpoints (TLC/Melting Point).
Synthesis of Lasamide (Parent Scaffold)
Objective: Convert 2,4-dichlorobenzoic acid to 2,4-dichloro-5-sulfamoylbenzoic acid.
-
Chlorosulfonation:
-
Reagents: 2,4-Dichlorobenzoic acid (1.0 eq), Chlorosulfonic acid (5.0 eq).
-
Procedure: Heat mixture at 140°C for 4 hours.
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Isolation: Filter the precipitate (2,4-dichloro-5-chlorosulfonylbenzoic acid).
-
Checkpoint: Solid should be white/off-white.
-
-
Ammonolysis:
-
Reagents: Wet intermediate cake, Ammonium hydroxide (25% aq, excess).
-
Procedure: Suspend the sulfonyl chloride in water. Add NH
OH dropwise at 0-5°C. Stir at RT for 4 hours. -
Acidification: Adjust pH to 2.0 using conc. HCl to precipitate the product.
-
Purification: Recrystallize from aqueous ethanol.
-
Validation: MP should be 230-234°C (dec).
-
Synthesis of Furosemide-Type Derivatives (C-2 Substitution)
Objective: Nucleophilic aromatic substitution of the C-2 Chlorine.
-
Reagents: Lasamide (1.0 eq), Furfurylamine (3.0 eq), 2-methoxyethanol (Solvent).
-
Procedure: Reflux the mixture for 6 hours. The excess amine acts as the base.
-
Workup: Concentrate solvent. Dissolve residue in 1N NaOH. Wash with ether (to remove unreacted amine). Acidify aqueous layer with acetic acid to pH 4-5.
-
Crystallization: Collect the precipitate and recrystallize from ethanol.
Synthesis Workflow Diagram
Figure 2: Step-wise synthesis pathway from precursor to Lasamide and subsequent conversion to Furosemide-class diuretics.[4]
Critical Analysis & Recommendations
When to use Lasamide Derivatives?
-
For Diuresis: Do not use the parent Lasamide. It is sub-optimal. Use C-2 substituted derivatives (Furosemide analogs). The 2-furfurylamino group is the "gold standard" for potency.
-
For Cancer Research (CA IX Inhibition): Lasamide oxime esters are superior to Acetazolamide regarding selectivity. They avoid systemic side effects by targeting the transmembrane CA IX found on hypoxic tumor cells while sparing the cytosolic CA I/II involved in respiration/pH balance.
Stability & Handling
-
Light Sensitivity: Sulfonamides can darken upon light exposure. Store in amber vials.
-
Acidity: The C-1 carboxyl group makes these compounds acidic (pKa ~3.9).[5] They form stable sodium salts for IV administration formulations.[5]
References
-
Synthesis and biological activity of novel sulfonamides derivatives. SciSpace. (2020).
-
Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. (2024).
-
Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents. (CN100522936C).
-
SAR of Loop Diuretics. Pharmacy 180.
-
2,4-Dichloro-5-sulfamoylbenzoic Acid Properties. ChemicalBook.
Sources
A Comparative Guide to the Antidiabetic Potential of Lasamide Derivatives and Existing Drugs
Introduction: The Evolving Landscape of Diabetes Therapeutics
Diabetes mellitus remains a formidable global health challenge, necessitating a continuous search for novel therapeutic agents with improved efficacy and safety profiles. The current pharmacopeia for diabetes is extensive, targeting various physiological pathways to control hyperglycemia. However, limitations such as side effects, secondary failure, and the complex pathophysiology of the disease drive the exploration of new chemical entities.
This guide provides a comparative analysis of a novel class of compounds, Lasamide derivatives, against established antidiabetic drugs. Lasamides are derivatives of Lasalocid, a polyether ionophore antibiotic. While Lasalocid itself is primarily used in veterinary medicine, its unique ability to transport cations across lipid membranes presents an intriguing, albeit largely unexplored, mechanism for modulating physiological processes relevant to diabetes. This document will objectively review the mechanisms of existing drugs, propose hypothetical antidiabetic pathways for Lasamide derivatives based on scientific principles, and provide a framework of experimental protocols to rigorously test these hypotheses.
Mechanisms of Action: Current Antidiabetic Drug Classes
The management of type 2 diabetes involves several classes of drugs, each with a distinct mechanism of action. Understanding these pathways is crucial for contextualizing the potential of any new therapeutic agent.[1][2][3]
-
Biguanides (e.g., Metformin): The first-line therapy for type 2 diabetes. Metformin's primary effect is to decrease hepatic glucose production.[4][5] It also increases insulin sensitivity in peripheral tissues and enhances glucose utilization by the gut.[6] At the molecular level, it is known to inhibit the mitochondrial respiratory chain complex I and activate AMP-activated protein kinase (AMPK).
-
Sulfonylureas (e.g., Glipizide, Glyburide): These drugs act as insulin secretagogues. They bind to the sulfonylurea receptor (SUR1) on pancreatic β-cells, which leads to the closure of ATP-sensitive potassium (K-ATP) channels.[7][8] This causes membrane depolarization, calcium influx, and subsequent exocytosis of insulin.[9][10]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors (e.g., Sitagliptin, Vildagliptin): This class of drugs, known as gliptins, enhances the body's own incretin system.[11] They inhibit the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[12][13] By increasing the levels of active GLP-1 and GIP, they promote glucose-dependent insulin secretion and suppress glucagon release.[1]
-
Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors (e.g., Dapagliflozin, Empagliflozin): These agents act independently of insulin. They block the SGLT2 protein in the proximal tubules of the kidneys, which is responsible for about 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[14][15] This inhibition leads to the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[16][17][18]
-
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists (e.g., Liraglutide, Semaglutide): These injectable drugs mimic the action of the endogenous incretin hormone GLP-1.[19] They activate GLP-1 receptors, leading to glucose-dependent insulin secretion, suppression of glucagon secretion, delayed gastric emptying, and promotion of satiety.[20][21][22]
The following diagram illustrates the primary sites of action for these major drug classes.
Caption: Major sites of action for existing classes of antidiabetic drugs.
Lasamide Derivatives: A Hypothetical Framework for Antidiabetic Action
Lasalocid, the parent compound of Lasamide derivatives, is a well-characterized ionophore, meaning it can transport cations across biological membranes. This property is the basis for its antimicrobial activity but also suggests potential mechanisms for influencing metabolic pathways. Specifically, Lasalocid can transport both monovalent (like K+) and divalent (like Ca2+) cations. Disrupting the carefully maintained ionic gradients across cell membranes could theoretically impact several processes central to glucose homeostasis.
Proposed Mechanisms of Action (Hypothetical)
-
Modulation of Insulin Secretion: Insulin release from pancreatic β-cells is a tightly regulated process triggered by an increase in intracellular Ca2+.[23][24] Glucose metabolism in the β-cell leads to an increased ATP/ADP ratio, closure of K-ATP channels, membrane depolarization, and the opening of voltage-gated Ca2+ channels. As a Ca2+ ionophore, a Lasamide derivative could directly increase Ca2+ influx into the β-cell, bypassing some of the upstream steps and potentially stimulating insulin secretion even at low glucose concentrations.[25][26] Conversely, excessive or unregulated Ca2+ influx could also be cytotoxic or lead to β-cell dysfunction, a critical aspect to investigate.
-
Alteration of Glucose Transport in Peripheral Tissues: The uptake of glucose into insulin-sensitive tissues like muscle and fat is mediated by the GLUT4 transporter. The translocation of GLUT4 to the cell membrane is an insulin-dependent process that also involves changes in intracellular ion concentrations. By altering these ionic gradients, a Lasamide derivative could potentially influence the signaling cascade that leads to GLUT4 translocation, thereby affecting glucose uptake.
The diagram below outlines these hypothetical pathways.
Caption: Hypothetical mechanisms of antidiabetic action for Lasamide derivatives.
Experimental Protocols for Comparative Evaluation
To objectively compare the antidiabetic potential of Lasamide derivatives to existing drugs, a series of standardized in vitro and in vivo assays are required. The following protocols provide a framework for such an evaluation.
Overall Experimental Workflow
The evaluation process should follow a logical progression from initial in vitro screening to more complex cell-based assays and finally to in vivo validation in animal models of diabetes.
Caption: A stepwise workflow for evaluating novel antidiabetic compounds.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
-
Rationale: This assay screens for compounds that can delay carbohydrate digestion in the gut, similar to acarbose. This is a potential, though less direct, mechanism for Lasamide derivatives.
-
Methodology:
-
Prepare a solution of α-glucosidase enzyme (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).
-
In a 96-well plate, add 50 µL of the Lasamide derivative or control drug (Acarbose) at various concentrations.
-
Add 100 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na2CO3).
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the percentage inhibition and determine the IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity).
-
Protocol 2: In Vitro DPP-4 Inhibition Assay
-
Rationale: This assay determines if Lasamide derivatives can enhance the incretin pathway, similar to gliptins.
-
Methodology:
-
Prepare solutions of recombinant human DPP-4 enzyme and the fluorogenic substrate Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC) in a Tris-HCl buffer (pH 8.0).
-
In a 96-well black plate, add 25 µL of the Lasamide derivative or control drug (Sitagliptin) at various concentrations.
-
Add 25 µL of the DPP-4 enzyme solution to each well and incubate at 37°C for 10 minutes.[27]
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution.[27]
-
Incubate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence of the cleaved AMC product using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[20]
-
Calculate the percentage inhibition and determine the IC50 value.
-
Protocol 3: Cell-Based Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Rationale: This is a key assay to test the hypothesis that Lasamide derivatives can directly stimulate insulin secretion from pancreatic β-cells. MIN6 cells are a widely used model for this purpose.[28]
-
Methodology:
-
Culture MIN6 cells in a 24-well plate until they reach approximately 80% confluency.
-
Wash the cells twice with a glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer.
-
Pre-incubate the cells for 1-2 hours at 37°C in KRBH buffer containing a low glucose concentration (e.g., 1-2.8 mM) to establish a basal secretion rate.[29]
-
Aspirate the pre-incubation buffer. Add fresh KRBH buffer with the following conditions to different wells:
-
Low glucose (e.g., 2.8 mM) - Basal control
-
High glucose (e.g., 16.7 mM) - Stimulated control
-
Low glucose + Lasamide derivative (at various concentrations)
-
High glucose + Lasamide derivative (at various concentrations)
-
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using a commercial Insulin ELISA kit.
-
Lyse the cells to measure total protein content for normalization of insulin secretion data.
-
Analyze the data to determine if the Lasamide derivative stimulates insulin secretion at low glucose and/or potentiates secretion at high glucose.[30][31][32]
-
Comparative Analysis: Performance Metrics
The following tables summarize the established performance of existing antidiabetic drugs and provide a template for the data that would need to be generated for Lasamide derivatives to enable a meaningful comparison.
Table 1: In Vitro Efficacy of Enzyme Inhibitors
| Drug Class | Example Drug | Target Enzyme | Typical IC50 Value | Lasamide Derivative |
| α-Glucosidase Inhibitor | Acarbose | α-Glucosidase | ~1-10 µM | Data to be generated |
| DPP-4 Inhibitor | Sitagliptin | DPP-4 | 18-19 nM[11][33] | Data to be generated |
| DPP-4 Inhibitor | Vildagliptin | DPP-4 | ~62 nM[11] | Data to be generated |
IC50 values can vary based on assay conditions.
Table 2: Clinical Efficacy of Major Antidiabetic Drugs
| Drug Class | Example Drug | Primary Mechanism | Average HbA1c Reduction (Monotherapy) | Key Side Effects |
| Biguanide | Metformin | ↓ Hepatic Glucose Production | 1.0 - 1.5%[34][35][36][37] | GI distress, Lactic acidosis (rare) |
| Sulfonylurea | Glipizide | ↑ Insulin Secretion | 1.0 - 1.5%[38][39][40] | Hypoglycemia, Weight gain |
| DPP-4 Inhibitor | Sitagliptin | ↑ Active Incretin Levels | 0.6 - 1.0%[[“]] | Generally well-tolerated, pancreatitis (rare) |
| SGLT2 Inhibitor | Dapagliflozin | ↑ Urinary Glucose Excretion | 0.5 - 0.9% | Genitourinary infections, Dehydration |
| GLP-1 RA | Liraglutide | GLP-1 Receptor Agonism | 1.0 - 1.5% | Nausea, Vomiting, Diarrhea |
| Lasamide Derivative | - | Hypothesized: Ion Transport | Data to be generated | Data to be generated |
Conclusion and Future Perspectives
The existing landscape of antidiabetic therapies is robust, yet the quest for novel mechanisms continues. Lasamide derivatives, by virtue of their inherent ionophoric properties, present a scientifically plausible, yet unproven, avenue for antidiabetic drug discovery. The hypothetical mechanisms—direct stimulation of insulin secretion via Ca2+ transport and modulation of peripheral glucose uptake by altering cellular ion gradients—are distinct from current therapeutic strategies and warrant rigorous investigation.
The immediate path forward requires the execution of the foundational experimental protocols outlined in this guide. Initial in vitro screening against key enzymes, followed by crucial cell-based assays for insulin secretion and glucose uptake, will provide the first evidence of any potential antidiabetic activity. Positive results would justify advancing these compounds into preclinical animal models of diabetes to assess in vivo efficacy, pharmacokinetics, and safety.
For researchers and drug development professionals, Lasamide derivatives represent a high-risk, high-reward opportunity. While the journey from a hypothetical mechanism to a clinically approved drug is long and fraught with challenges, the exploration of such novel chemical spaces is essential for the future of diabetes management.
References
-
The mechanisms of action of metformin - PMC - NIH. (2017, August 3). [Link]
-
State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications. (2024, November 15). [Link]
-
DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC - NIH. [Link]
-
GLP-1 receptor agonist - Wikipedia. [Link]
-
Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease. [Link]
-
Sulfonylureas: Mechanism, Dosage, and Side Effects - Medicover Hospitals. (2024, August 12). [Link]
-
SGLT2 Inhibitors: From Molecular Mechanisms to Clinical Outcomes in Cardiology and Diabetology - MDPI. (2025, July 25). [Link]
-
Metformin - Wikipedia. [Link]
-
Mechanisms of the glycaemic effects of sulfonylureas - PubMed. [Link]
-
Pleiotropic Mechanisms for the Glucose-Lowering Action of DPP-4 Inhibitors | Diabetes. (2014, June 14). [Link]
-
The mechanisms of action of metformin - PubMed. (2017, September 15). [Link]
-
Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes. [Link]
-
Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed. (2009, August 15). [Link]
-
Mechanism of action of sulfonylureas On the top right corner is... - ResearchGate. [Link]
-
Mechanism of Metformin: A Tale of Two Sites | Diabetes Care. (2016, January 12). [Link]
-
How much does Glipizide (Glipizide) lower Hemoglobin A1c (HbA1c) levels? - Dr.Oracle. (2025, November 9). [Link]
-
Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors | Endocrine Reviews | Oxford Academic. (2014, December 1). [Link]
-
Metformin: potential mechanism & therapeutic utility review | DDDT - Dove Medical Press. (2023, June 26). [Link]
-
SGLT2 inhibitor - Wikipedia. [Link]
-
What is the average reduction in A1C levels due to metformin use? | R Discovery. [Link]
-
Video: Oral Hypoglycemic Agents: Sulfonylureas - JoVE. (2024, December 19). [Link]
-
(PDF) Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - ResearchGate. (2024, July 8). [Link]
-
Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI - NIH. (2025, September 15). [Link]
-
Quantifying the Effect of Metformin Treatment and Dose on Glycemic Control - PMC. [Link]
-
Glipizide Mechanism of Action: How This Sulfonylurea Works - GoodRx. (2024, April 1). [Link]
-
Insulin and glucagon secretion from isolated islets of Langerhans. The effects of calcium ionophores - PMC. [Link]
-
Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC. [Link]
-
Glucose-stimulated insulin release (GSIS) in MIN6 cells - Bio-protocol. [Link]
-
Modifying actions of calcium ionophores on insulin release - PubMed. [Link]
-
Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - Frontiers. (2024, July 24). [Link]
-
Insulin and glucagon secretion from isolated islets of Langerhans. The effects of calcium ionophores | Biochemical Journal | Portland Press. (1975, July 1). [Link]
-
Changes in HbA1c with Optimization of Metformin Dosage in the GRADE Cohort | Diabetes. (2018, July 1). [Link]
-
GLP-1 Agonists: What They Are, How They Work & Side Effects - Cleveland Clinic. (2023, July 3). [Link]
-
Manipulation of Transmembrane Transport by Synthetic K Ionophore Depsipeptides and Its Implications in Glucose‐Stimulated Insulin Secretion in β‐Cells | Request PDF - ResearchGate. [Link]
-
Long-term effect of metformin on blood glucose control in non-obese patients with type 2 diabetes mellitus - PMC. (2010, November 12). [Link]
-
Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. (2018, April 3). [Link]
-
Calcium-induced insulin release in monolayer culture of the endocrine pancreas. Studies with ionophore A23187 - PubMed. [Link]
-
Hypoglycemics, Sulfonylureas Review. (2010, January 12). [Link]
-
Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC. [Link]
-
Efficacy, Safety, and Dose-Response Characteristics of Glipizide Gastrointestinal Therapeutic System on Glycemic Control and Insulin Secretion in NIDDM. Results of Two Multicenter, Randomized, Placebo-Controlled Clinical Trials. The Glipizide Gastrointestinal Therapeutic System Study Group - PubMed. [Link]
-
By how much does metformin (biguanide) reduce Hemoglobin A1c (HbA1c) levels in a patient with type 2 diabetes mellitus and a history of cerebrovascular accident (CVA)? - Dr.Oracle. (2026, January 14). [Link]
-
glipizide extended release tablets - for oral use - Pfizer. [Link]
-
IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. - ResearchGate. [Link]
-
A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC. (2016, September 12). [Link]
-
Glipizide Effectiveness Compared Medications - Consensus. [Link]
-
Glucose-Dependent Modulation of Insulin Secretion and Intracellular Calcium Ions by GKA50, a Glucokinase Activator - American Diabetes Association. (2007, June 1). [Link]
-
Signaling in Insulin-Secreting MIN6 Pseudoislets and Monolayer Cells - ACS Publications. (2013, September 6). [Link]
-
Sitagliptin a DPP-4 Inhibitor - ijrti. [Link]
-
Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC. [Link]
Sources
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Metformin - Wikipedia [en.wikipedia.org]
- 7. Sulfonylureas: Mechanism, Dosage, and Side Effects [medicoverhospitals.in]
- 8. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Oral Hypoglycemic Agents: Sulfonylureas [jove.com]
- 10. goodrx.com [goodrx.com]
- 11. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 15. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 20. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
- 22. glucagon.com [glucagon.com]
- 23. Insulin and glucagon secretion from isolated islets of Langerhans. The effects of calcium ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Calcium-induced insulin release in monolayer culture of the endocrine pancreas. Studies with ionophore A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Modifying actions of calcium ionophores on insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. portlandpress.com [portlandpress.com]
- 27. diabetesjournals.org [diabetesjournals.org]
- 28. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bio-protocol.org [bio-protocol.org]
- 30. diabetesjournals.org [diabetesjournals.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 33. rndsystems.com [rndsystems.com]
- 34. discovery.researcher.life [discovery.researcher.life]
- 35. Quantifying the Effect of Metformin Treatment and Dose on Glycemic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Long-term effect of metformin on blood glucose control in non-obese patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 37. droracle.ai [droracle.ai]
- 38. droracle.ai [droracle.ai]
- 39. Efficacy, safety, and dose-response characteristics of glipizide gastrointestinal therapeutic system on glycemic control and insulin secretion in NIDDM. Results of two multicenter, randomized, placebo-controlled clinical trials. The Glipizide Gastrointestinal Therapeutic System Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. cdn.pfizer.com [cdn.pfizer.com]
- 41. consensus.app [consensus.app]
head-to-head comparison of different synthetic routes for 2,4-Dichloro-5-sulfamoylbenzoic acid
Introduction & Clinical Relevance
2,4-Dichloro-5-sulfamoylbenzoic acid (Lasamide, CAS 2736-23-4) is the critical penultimate intermediate in the synthesis of furosemide, a blockbuster loop diuretic widely prescribed for the management of edema and hypertension[1][2]. The molecular architecture of lasamide integrates both chlorinated aromatic and sulfonylamine moieties, making its synthesis highly dependent on precise regiochemical control during electrophilic aromatic substitution[2].
Historically, the preparation of this intermediate relies on a two-step sequence: the chlorosulfonation of 2,4-dichlorobenzoic acid to yield 2,4-dichloro-5-chlorosulfonylbenzoic acid (CAS 3740-18-9), followed by ammonolysis[3][4]. While the traditional solvent-free method is well-documented, it suffers from poor atom economy and challenging purification profiles[5]. Recent advancements in process chemistry have introduced catalytic, solvent-assisted routes that significantly improve yield, safety, and environmental impact[6]. As a Senior Application Scientist, I have structured this guide to objectively compare these two distinct synthetic routes, detailing the causality behind the experimental parameters and providing self-validating protocols for laboratory and scale-up applications.
Mechanistic Overview & Workflow
The core challenge in synthesizing lasamide lies in the initial chlorosulfonation step. The aromatic ring of 2,4-dichlorobenzoic acid is highly deactivated due to the electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group. Consequently, forcing conditions are required to introduce the chlorosulfonyl group at the 5-position.
Workflow comparison of traditional vs. catalytic synthesis routes for Lasamide.
Head-to-Head Comparison of Synthetic Routes
Route A: Traditional Solvent-Free Chlorosulfonation
Overview: This classical route utilizes chlorosulfonic acid as both the electrophilic reagent and the reaction solvent. The reaction is driven to completion by employing a massive molar excess of the acid at elevated temperatures (130–150 °C)[3][7].
Causality of Experimental Choices:
-
Excess Reagent: A 1:4 to 1:10 molar ratio of starting material to chlorosulfonic acid is mandatory[7]. Because the starting material is a solid, the excess acid is required to maintain the reaction mixture as a stirrable liquid and to overcome the deactivation of the aromatic ring.
-
Ice Quenching: The intermediate 2,4-dichloro-5-chlorosulfonylbenzoic acid is highly reactive and prone to hydrolysis. Pouring the crude mixture over crushed ice rapidly precipitates the intermediate while safely and exothermically neutralizing the massive excess of unreacted chlorosulfonic acid[1].
-
Low-Temperature Ammonolysis: The amidation step must be strictly maintained below 5 °C. Elevated temperatures lead to the nucleophilic attack of water (from the aqueous ammonia) on the sulfonyl chloride, reverting it to a sulfonic acid and drastically reducing the yield[1].
Step-by-Step Protocol (Self-Validating System):
-
Chlorosulfonation: In a dry, corrosion-resistant reactor, add 100 g of 2,4-dichlorobenzoic acid. Carefully add 400 mL of chlorosulfonic acid dropwise.
-
Heating: Gradually heat the mixture to 130–150 °C and maintain for 6 hours[7]. Validation: Monitor via TLC or HPLC; the complete disappearance of the starting material peak confirms reaction completion.
-
Quenching: Cool the mixture to room temperature and add it dropwise to 2 kg of crushed ice under vigorous stirring. Validation: A white precipitate (sulfonyl chloride intermediate) will form immediately[1]. Filter and wash with ice-cold water until the filtrate is neutral.
-
Ammonolysis: Without extensive drying, slowly add the wet cake to 500 mL of concentrated aqueous ammonia (25%), maintaining the internal temperature below 5 °C using an ice-salt bath[1]. Stir for 2 hours.
-
Isolation: Acidify the mixture with 10% HCl to pH 3-4 to precipitate the crude lasamide. Recrystallize from an ethanol/water mixture to yield the final product[6].
Route B: Catalytic Solvent-Assisted Chlorosulfonation
Overview: This modernized, green-chemistry approach utilizes N-methylpyrrolidone (NMP) as a solvent and sodium sulfate (Na₂SO₄) as a catalyst. This allows for a drastic reduction in the required volume of chlorosulfonic acid while improving the purity profile of the final product[3][5][6].
Causality of Experimental Choices:
-
NMP Solvent: NMP acts as a polar aprotic solvent that completely dissolves 2,4-dichlorobenzoic acid at 145 °C[3][5]. This shifts the reaction from a heterogeneous suspension to a homogeneous solution, enhancing mass transfer, ensuring uniform heating, and preventing localized charring.
-
Na₂SO₄ Catalyst: Sodium sulfate functions to stabilize the highly reactive electrophilic species (SO₃Cl⁺) generated from chlorosulfonic acid[3][5]. This stabilization directs the electrophilic aromatic substitution preferentially to the 5-position, suppressing the formation of regioisomeric impurities and allowing the chlorosulfonic acid molar ratio to be reduced to < 1:2.
-
Controlled pH Washing: Washing the ammoniated product until the centrifugate reaches exactly pH 4-5 ensures the complete removal of residual ammonium chloride and NMP, which is critical for achieving >99% purity[6].
Logical relationship mapping of catalytic reaction parameters to yield and purity outcomes.
Step-by-Step Protocol (Self-Validating System):
-
Dissolution: In a reactor equipped with a reflux condenser, add 300 mL of NMP, 100 g of 2,4-dichlorobenzoic acid, and 5 g of anhydrous Na₂SO₄[3][5]. Heat to 145 °C. Validation: The solution must become completely clear, indicating total dissolution, before proceeding.
-
Catalytic Chlorosulfonation: Add 150 mL of chlorosulfonic acid dropwise over 1 hour. Maintain the temperature at 145 °C for 5 hours[5].
-
Isolation of Intermediate: Cool the mixture and centrifuge to isolate the 2,4-dichloro-5-chlorosulfonylbenzoic acid intermediate[6].
-
Ammonolysis: Suspend the intermediate in 400 mL of water and slowly add aqueous ammonia until the substitution reaction is complete[6].
-
Acidification & Refining: Acidify with HCl to precipitate the crude product. Centrifuge and wash the cake with water. Validation: Continuously test the effluent wash water; stop washing only when the pH is exactly 4-5[6]. Transfer the crude product to a refining kettle, add 300 mL of ethanol, heat to 75 °C until dissolved, and decolorize with 5 g of activated carbon for 1.5 hours. Hot filter, cool to crystallize, and dry to obtain the finished product[6].
Quantitative Data Comparison
The following table summarizes the key performance metrics of both synthetic routes, highlighting the operational advantages of the catalytic solvent-assisted method.
| Parameter | Route A: Traditional Solvent-Free | Route B: Catalytic Solvent-Assisted |
| SM : ClSO₃H Molar Ratio | 1 : 4 to 1 : 10[7] | 1 : 1.5 to 1 : 2[5] |
| Solvent / Catalyst | None / None | NMP / Na₂SO₄[6] |
| Chlorosulfonation Temp | 130 – 150 °C[7] | 145 °C[5] |
| Overall Yield | ~60 – 70%[8] | >80%[6] |
| Product Purity (HPLC) | ~95 – 98%[3] | >99.0%[5][6] |
| Environmental Impact | High (Massive acidic waste during quench) | Low (Reduced acid usage, recyclable solvent) |
Conclusion & Recommendations
While Route A provides a straightforward, historically validated approach to synthesizing 2,4-dichloro-5-sulfamoylbenzoic acid, it is severely hampered by poor atom economy and highly exothermic, hazardous quenching steps[1][7].
Route B represents a vastly superior process chemistry alternative. By leveraging NMP to homogenize the reaction mixture and Na₂SO₄ to stabilize the electrophile, Route B reduces the chlorosulfonic acid requirement by over 60%, minimizes corrosive waste, and consistently delivers a product with >99.0% purity[5][6]. For modern pharmaceutical intermediate manufacturing and rigorous drug development research, Route B (Catalytic Solvent-Assisted Chlorosulfonation) is the recommended protocol.
References
- CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
-
A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Patsnap. [Link]
- CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | CID 77336. PubChem.[Link]
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]
- 4. 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 7. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 8. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
Publish Comparison Guide: Assessing the Isoform Selectivity of Lasamide Against Carbonic Anhydrases
Part 1: Executive Summary & Technical Context
The Isoform Selectivity Challenge
In the development of Carbonic Anhydrase Inhibitors (CAIs), the central challenge is not potency, but selectivity . Humans express 15 CA isoforms.[1] The cytosolic isoforms (hCA I and II) are ubiquitous and essential for acid-base homeostasis. Targeting the tumor-associated transmembrane isoforms (hCA IX and XII) requires a molecule that can "ignore" the highly abundant hCA I/II to avoid systemic side effects like metabolic acidosis or paresthesia.
The Candidate: Lasamide (LAS)
Lasamide (2,4-dichloro-5-sulfamoylbenzoic acid) is a synthetic precursor and known impurity of the diuretic Furosemide.[2][3][4][5] Recent crystallographic and kinetic profiling (Baroni et al., 2024) has identified it as a highly potent "pan-inhibitor" of carbonic anhydrases.
Critical Insight for Researchers: Unlike established clinical agents that often show moderate selectivity, Lasamide exhibits sub-nanomolar affinity for off-target cytosolic isoforms (hCA I/II), often surpassing the potency of the gold standard, Acetazolamide (AAZ). Therefore, assessing Lasamide is not about confirming it as a final drug candidate, but characterizing it as a high-affinity scaffold (fragment) for designing next-generation, isoform-selective derivatives.
Part 2: Comparative Performance Analysis
The following data synthesizes head-to-head kinetic profiles of Lasamide against standard clinical inhibitors.
Table 1: Inhibition Constants ( ) Comparison
Data derived from Stopped-Flow CO
| Isoform | Localization | Biological Relevance | Lasamide (LAS) | Acetazolamide (AAZ) | Furosemide (FUR) | Potency Ratio (LAS vs AAZ) |
| hCA I | Cytosolic | Off-Target (RBCs) | 0.52 | 250 | 62,000 | 480x More Potent |
| hCA II | Cytosolic | Off-Target (Glaucoma) | 0.33 | 12 | 65,000 | 36x More Potent |
| hCA IX | Transmembrane | Target (Hypoxic Tumors) | 2.61 | 25 | 420 | ~10x More Potent |
| hCA XII | Transmembrane | Target (Tumors/Glaucoma) | 7.54 | 5.7 | - | ~0.75x Potent |
SI (II/IX) for AAZ:
(Prefers II)SI (II/IX) for LAS:
(Strongly prefers II)Implication: Lasamide must be derivatized (e.g., at the carboxyl moiety) to introduce steric clashes that reduce affinity for hCA I/II while maintaining binding to hCA IX/XII.
Part 3: Mechanism of Action & Structural Basis
Lasamide functions as a classical zinc-binder. Understanding its binding mode is prerequisite to modifying its selectivity profile.
-
Primary Anchor: The sulfonamide group (
) coordinates directly to the Zn ion in the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. -
Secondary Interactions: The phenyl scaffold undergoes hydrophobic interactions with residues Val121, Leu198, and Trp209 (hCA II numbering).
-
The Selectivity Handle: The carboxylic acid (
) and the chlorine substituents provide vectors for chemical modification. The "tail" approach involves attaching bulky groups to the carboxylate to interact with the variable hydrophilic rim of the active site, which differs significantly between isoforms (e.g., hCA II vs hCA IX).
Visualization: Selectivity Logic Pathway
The following diagram illustrates the logic flow for assessing Lasamide derivatives.
Figure 1: Decision matrix for evolving Lasamide from a promiscuous binder to a selective lead.
Part 4: Validated Experimental Protocols
To replicate the kinetic data cited above, you must use the Stopped-Flow CO
Protocol: Stopped-Flow CO Hydration Assay
Objective: Determine the inhibition constant (
1. Reagents & Setup
-
Instrument: Applied Photophysics SX.18MV-R (or equivalent stopped-flow spectrometer).
-
Indicator: Phenol Red (0.2 mM) in buffer.
-
Buffer: 10-20 mM Hepes (pH 7.5), 20 mM Na
SO (to maintain ionic strength). -
Substrate: CO
saturated water (prepare fresh by bubbling CO gas into water for 30 mins at 25°C; saturation concentration ~32.9 mM).
2. Experimental Workflow
-
Enzyme Prep: Incubate purified hCA isoform (conc. ~5–10 nM) with Lasamide (varying concentrations: 0.1 nM – 1 µM) for 15 minutes at room temperature.
-
Rapid Mixing:
-
Syringe A: Enzyme + Inhibitor + Indicator + Buffer.
-
Syringe B: CO
saturated water. -
Mix ratio 1:1 inside the stopped-flow cell.
-
-
Detection: Monitor absorbance change at 557 nm (Phenol Red maximum). The reaction converts CO
to HCO , releasing H , dropping pH, and changing the color from red to yellow. -
Data Capture: Record the initial velocity of the reaction for 0.5–1.0 seconds.
3. Calculation of
The inhibition constant is calculated using the Cheng-Prusoff equation adapted for enzyme kinetics, but for tight-binding inhibitors like Lasamide (where
Where:
- = Initial velocity with inhibitor
- = Initial velocity without inhibitor
- = Total enzyme concentration
- = Total inhibitor concentration
Visualization: Stopped-Flow Workflow
Figure 2: Workflow for the Stopped-Flow CO
Part 5: References
-
Baroni, C., et al. (2024). Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies.[1][2][6][7] ACS Medicinal Chemistry Letters, 15(10), 1749–1755.[4][6][7]
-
[4]
-
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 14(11), 1175-1197.
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD01018C [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
